Tos-PEG2-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C12H16O6S |
|---|---|
Molecular Weight |
288.32 g/mol |
IUPAC Name |
3-[2-(4-methylphenyl)sulfonyloxyethoxy]propanoic acid |
InChI |
InChI=1S/C12H16O6S/c1-10-2-4-11(5-3-10)19(15,16)18-9-8-17-7-6-12(13)14/h2-5H,6-9H2,1H3,(H,13,14) |
InChI Key |
OHCFWABZSDYCKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is the structure of Tos-PEG2-acid?
An In-Depth Technical Guide to the Structure and Application of Tos-PEG2-acid
Introduction
This compound is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation and drug development. Its structure is meticulously designed to offer a combination of reactivity, solubility, and spacing, making it a versatile tool for researchers and scientists. This guide provides a comprehensive overview of the structure, properties, and applications of this compound, complete with experimental protocols and diagrams to facilitate a deeper understanding.
Core Structure of this compound
The name "this compound" itself provides a clear description of its chemical architecture. It is composed of three key functional components:
-
Tos (Tosyl Group): At one terminus of the molecule is a tosyl (p-toluenesulfonyl) group. This functional group is an excellent leaving group in nucleophilic substitution reactions, making it highly reactive towards nucleophiles such as amines, thiols, and hydroxyl groups.[1][2]
-
PEG2 (Polyethylene Glycol Spacer): The core of the molecule is a short polyethylene glycol (PEG) spacer consisting of two ethylene glycol units. This PEG linker is hydrophilic, which significantly enhances the water solubility of the molecule and any conjugate it forms.[3][4] This property is particularly advantageous in biological applications, as it can reduce aggregation and improve the pharmacokinetic profile of modified biomolecules.[4]
-
Acid (Carboxylic Acid Group): The other end of the PEG spacer is terminated with a carboxylic acid (-COOH) group. This functional group can be activated to react with primary amine groups to form stable amide bonds. This reaction is fundamental for conjugating the linker to proteins, peptides, and other amine-containing molecules.
The overall structure is linear, with the flexible PEG spacer separating the two reactive termini, allowing for efficient conjugation to different molecules.
Physicochemical Properties
The quantitative properties of this compound are summarized in the table below, providing key data for experimental design and execution.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₆O₆S | |
| Molecular Weight | 288.3 g/mol | |
| CAS Number | 2111895-60-2 | |
| Purity | Typically ≥95% - 98% | |
| Storage Conditions | -20°C, desiccated | |
| Solubility | Soluble in water, DMSO, DMF |
Chemical Reactivity and Applications
The bifunctional nature of this compound dictates its utility in a wide range of applications, primarily centered around the covalent linkage of molecules.
Reactivity of Functional Groups
-
Tosyl Group: The tosyl group is highly susceptible to nucleophilic attack. It can react with thiols (-SH), amines (-NH₂), and hydroxyl (-OH) groups, resulting in the displacement of the tosylate and the formation of a stable covalent bond. This makes it ideal for attaching the linker to surfaces or molecules bearing these nucleophilic functionalities.
-
Carboxylic Acid Group: The terminal carboxylic acid is typically activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). The activated NHS ester is then highly reactive towards primary amines, forming a stable amide linkage.
Key Applications
-
Drug Delivery: this compound is utilized in the development of advanced drug delivery systems such as liposomes, micelles, and nanoparticles. By incorporating this linker, targeting ligands can be attached to the surface of the delivery vehicle, and the PEG spacer enhances circulation time and stability.
-
Antibody-Drug Conjugates (ADCs): In the field of oncology, this compound can be used as a linker to conjugate potent cytotoxic drugs to monoclonal antibodies. The linker's stability and solubility are critical for the efficacy and safety of the resulting ADC.
-
PROTACs Development: While the related compound Tos-PEG2-NH2 is more commonly cited as a linker for Proteolysis Targeting Chimeras (PROTACs), the underlying PEG2 structure is crucial for spanning the distance between the target protein ligand and the E3 ligase ligand, facilitating protein degradation.
-
Surface Modification: The linker can be used to functionalize surfaces, such as those of nanoparticles or microarrays. The PEG spacer helps to reduce non-specific binding of proteins to the surface.
Experimental Protocols
The following is a generalized protocol for the conjugation of an amine-containing molecule (R-NH₂) to the carboxylic acid terminus of this compound using EDC/NHS chemistry.
Materials Required
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Reaction Buffer: Amine-free buffer, such as 20mM sodium phosphate, 150mM NaCl, pH 7.4 (PBS) or 50mM borate buffer, pH 8.5. Avoid buffers like Tris or glycine.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., hydroxylamine)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh stock solutions of EDC and NHS in the Reaction Buffer or anhydrous DMSO immediately before use.
-
-
Activation of Carboxylic Acid:
-
Dissolve this compound in the Reaction Buffer.
-
Add a molar excess (typically 2-5 fold) of both EDC and NHS to the this compound solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS-activated ester.
-
-
Conjugation to Amine:
-
Add the amine-containing molecule to the activated this compound solution. The molar ratio will depend on the desired degree of labeling and should be optimized for each specific application.
-
Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C, with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small amount of an amine-containing reagent like hydroxylamine or Tris buffer to consume any unreacted NHS-activated linker.
-
Purify the resulting conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or affinity chromatography, to remove excess reagents and byproducts.
-
Mandatory Visualizations
The following diagrams illustrate the structure and a typical workflow involving this compound.
References
An In-depth Technical Guide to the Chemical Properties of Tos-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of Tos-PEG2-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and surface modification. This document details its structure, reactivity, and stability, and provides experimental protocols for its application.
Introduction
This compound, systematically named 2-(2-(2-(tosyloxy)ethoxy)ethoxy)acetic acid, is a versatile chemical tool featuring a tosyl group at one terminus and a carboxylic acid at the other, connected by a two-unit polyethylene glycol (PEG) spacer. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, while the carboxylic acid allows for conjugation to primary amines through amide bond formation. The hydrophilic PEG linker enhances aqueous solubility and reduces steric hindrance, making it an ideal reagent for modifying biomolecules and surfaces.[1][2]
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These characteristics are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source(s) |
| Chemical Formula | C₁₃H₁₈O₇S | - |
| Molecular Weight | 318.34 g/mol | - |
| CAS Number | 2111895-60-2 | [1][2] |
| Appearance | White to off-white solid or oil | General knowledge |
| Purity | Typically ≥95% | - |
| Solubility | Soluble in water, DMSO, DMF, and other polar organic solvents. | [1] |
| Storage | Store at -20°C, desiccated. |
Reactivity and Chemical Behavior
This compound possesses two distinct reactive functional groups, enabling a wide range of bioconjugation strategies.
Tosyl Group Reactivity
The tosylate (p-toluenesulfonate) is an excellent leaving group, readily displaced by nucleophiles in an SN2 reaction. This allows for the stable covalent attachment of this compound to various functional groups.
-
Amines: Primary and secondary amines react with the tosyl group to form stable secondary or tertiary amine linkages, respectively.
-
Thiols: Thiol groups (-SH) are potent nucleophiles that react with the tosyl group to form a stable thioether bond.
-
Hydroxyls: Alcohols can react with the tosyl group, although they are generally less nucleophilic than amines and thiols and may require more forcing conditions.
The reactivity of the tosyl group allows for the conjugation of this compound to proteins, peptides, and other biomolecules containing lysine or cysteine residues.
Carboxylic Acid Reactivity
The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond. This is a widely used strategy for conjugating molecules to proteins and other biomolecules. The most common activation method involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The activation proceeds via the formation of a highly reactive O-acylisourea intermediate, which is then converted to a more stable NHS ester. This NHS ester readily reacts with primary amines at physiological pH.
Experimental Protocols
General Protocol for EDC/NHS Coupling of this compound to an Amine-Containing Molecule
This protocol describes a general procedure for the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule, such as a protein or a peptide.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Prepare a solution of the amine-containing molecule in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
-
Activation of this compound:
-
In a microcentrifuge tube, dissolve the desired amount of this compound in the Activation Buffer.
-
Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS (or Sulfo-NHS) relative to the this compound.
-
Vortex briefly to mix and incubate for 15-30 minutes at room temperature.
-
-
Conjugation to the Amine-Containing Molecule:
-
Add the activated this compound solution to the solution of the amine-containing molecule. A 5- to 20-fold molar excess of the activated linker to the amine-containing molecule is a common starting point, but this should be optimized for the specific application.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Analyze the purified conjugate using techniques such as SDS-PAGE to confirm conjugation and mass spectrometry to determine the degree of labeling.
-
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of this compound and its conjugates. The presence of characteristic peaks for the tosyl group, the PEG backbone, and the conjugated molecule provides evidence of successful synthesis and conjugation.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are powerful tools for determining the molecular weight of the conjugate and confirming the degree of PEGylation.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) and size-exclusion chromatography (SEC) can be used to purify the conjugate and assess its purity.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Reaction Scheme for EDC/NHS Activation and Amine Coupling
Caption: EDC/NHS activation of the carboxylic acid and subsequent amine coupling.
Workflow for Bioconjugation and Purification
Caption: General workflow for bioconjugation using this compound.
Applications
The unique properties of this compound make it a valuable tool in various research and development areas:
-
Drug Delivery: The PEG spacer can improve the solubility and pharmacokinetic profile of small molecule drugs, peptides, and proteins. It is also used as a linker in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
-
Bioconjugation: It is widely used to PEGylate proteins and peptides to increase their stability, reduce immunogenicity, and extend their half-life in circulation.
-
Surface Modification: this compound can be used to modify the surface of nanoparticles, liposomes, and other materials to improve their biocompatibility and reduce non-specific protein adsorption.
Conclusion
This compound is a highly versatile and valuable heterobifunctional linker for researchers in chemistry, biology, and materials science. Its well-defined structure, dual reactivity, and the beneficial properties conferred by the PEG spacer make it an essential component in the development of advanced bioconjugates and drug delivery systems. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in a variety of scientific applications.
References
An In-depth Technical Guide to the Synthesis of Tos-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Tos-PEG2-acid (2-(2-(tosyloxy)ethoxy)acetic acid), a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This compound features a terminal tosyl group, which is an excellent leaving group for nucleophilic substitution reactions with amines, thiols, and alcohols, and a carboxylic acid moiety for conjugation to primary amines via amide bond formation. The short diethylene glycol (PEG2) spacer enhances aqueous solubility and provides flexibility.
Chemical and Physical Properties
The key properties of this compound are summarized in the table below, compiled from various chemical suppliers.
| Property | Value | Reference(s) |
| Chemical Name | 2-(2-(tosyloxy)ethoxy)acetic acid | [1][2] |
| Synonyms | Tos-PEG2-carboxylic acid | [1] |
| Molecular Formula | C₁₁H₁₄O₆S | [3] |
| Molecular Weight | 288.30 g/mol | [4] |
| CAS Number | 2111895-60-2 | |
| Appearance | White to off-white solid or oil | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMSO, DMF, aqueous buffers | |
| Storage Conditions | Store at -20°C, keep dry and protected from light |
Synthetic Pathway
The synthesis of this compound is generally achieved through a two-step process starting from diethylene glycol. The first step is a selective monotosylation of one of the primary alcohol groups, which is a critical challenge due to the symmetrical nature of the starting material. The second step involves the oxidation of the remaining primary alcohol to a carboxylic acid.
Caption: Synthetic route for this compound from diethylene glycol.
Experimental Protocols
The following protocols are detailed methodologies for the key steps in the synthesis of this compound, adapted from procedures for similar chemical transformations.
Step 1: Selective Monotosylation of Diethylene Glycol
This procedure aims to selectively tosylate one of the two primary hydroxyl groups of diethylene glycol. The use of a catalyst like silver(I) oxide is reported to enhance the selectivity for monotosylation over ditosylation.
Materials:
-
Diethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Silver(I) oxide (Ag₂O)
-
Potassium iodide (KI)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of diethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM), add silver(I) oxide (Ag₂O, 1.5 equivalents) and potassium iodide (KI, 0.2 equivalents).
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.05 equivalents) in anhydrous DCM to the reaction mixture over 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble silver salts.
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to isolate the desired monotosylated intermediate, 2-(2-hydroxyethoxy)ethyl p-toluenesulfonate.
Step 2: Oxidation of 2-(2-Hydroxyethoxy)ethyl p-toluenesulfonate to this compound
This protocol utilizes a TEMPO-catalyzed oxidation system, which is known for its mild conditions and compatibility with various functional groups.
Materials:
-
2-(2-Hydroxyethoxy)ethyl p-toluenesulfonate (from Step 1)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)
-
Sodium chlorite (NaClO₂)
-
Phosphate buffer (pH ~6.5)
-
Acetonitrile
-
tert-Butanol
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(2-hydroxyethoxy)ethyl p-toluenesulfonate (1 equivalent) in a mixture of acetonitrile and phosphate buffer.
-
Add TEMPO (catalytic amount, e.g., 0.01-0.05 equivalents) to the solution.
-
In a separate flask, prepare a solution of sodium chlorite (NaClO₂, ~1.5 equivalents) in water.
-
Cool the reaction mixture to 0°C.
-
Slowly and simultaneously add the sodium chlorite solution and a dilute solution of sodium hypochlorite (NaOCl, catalytic amount, e.g., 0.02 equivalents) to the reaction mixture, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) and stir for 30 minutes.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification can be performed by recrystallization or column chromatography if necessary.
Experimental Workflow and Logic
The overall experimental process follows a logical sequence of synthesis, purification, and characterization.
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a valuable process for obtaining a versatile bifunctional linker for applications in medicinal chemistry and drug development. The key to a successful synthesis lies in the controlled, selective monotosylation of diethylene glycol, followed by a mild and efficient oxidation of the remaining alcohol functionality. The protocols provided in this guide, based on established chemical principles, offer a robust framework for researchers to produce this important chemical entity. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
- 1. infoscience.epfl.ch [infoscience.epfl.ch]
- 2. researchgate.net [researchgate.net]
- 3. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]
- 4. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Precision in Bioconjugation: A Technical Guide to Tos-PEG2-acid's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug development and molecular biology, the precise and stable linkage of molecules is paramount. Tos-PEG2-acid has emerged as a valuable tool in this domain, offering a versatile bifunctional linker for the conjugation of biomolecules. This in-depth technical guide elucidates the core mechanism of action of this compound, providing detailed experimental protocols and quantitative data to empower researchers in its effective application.
Core Mechanism of Action: A Bifunctional Crosslinking Approach
This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups at either end of a short polyethylene glycol (PEG) spacer. This dual reactivity is the cornerstone of its mechanism of action, enabling the sequential and controlled conjugation of two different molecules.
The two key functional components of this compound are:
-
A Tosyl (Tos) Group: The tosyl group is an excellent leaving group, making the carbon atom to which it is attached highly susceptible to nucleophilic attack. This allows for efficient and stable bond formation with nucleophiles such as primary amines (-NH2), thiols (-SH), and hydroxyls (-OH).
-
A Carboxylic Acid (-COOH) Group: The terminal carboxylic acid can be activated to form a reactive ester, most commonly an N-hydroxysuccinimide (NHS) ester, using carbodiimide chemistry (e.g., with EDC). This activated ester readily reacts with primary amines to form a stable amide bond.
The polyethylene glycol (PEG) spacer, consisting of two ethylene glycol units, imparts increased hydrophilicity to the linker and the resulting conjugate. This can improve solubility, reduce aggregation, and potentially enhance the pharmacokinetic properties of the final molecule.
Applications in Drug Development and Research
The unique properties of this compound make it a valuable linker in various applications, including:
-
Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. PEG linkers like this compound are crucial in connecting the target protein-binding ligand and the E3 ligase-binding ligand, with the linker length and composition significantly impacting the efficacy of the resulting PROTAC.
-
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. This compound can be used to conjugate the drug to the antibody, enhancing the drug's solubility and stability.
-
Drug Delivery Systems: this compound can be used to attach drugs to nanoparticles, liposomes, or micelles, improving drug loading, stability, and targeted delivery.
-
Bioconjugation: This linker is broadly applicable for creating stable conjugates between various biomolecules, such as proteins, peptides, and oligonucleotides, for research and diagnostic purposes.
Data Presentation: Physicochemical Properties of PEG Linkers
The inclusion of a PEG linker, such as the one in this compound, significantly influences the properties of the resulting conjugate. The following tables summarize the general effects of PEGylation.
| Property | Effect of PEGylation | Rationale |
| Solubility | Increased | The hydrophilic nature of the PEG chain enhances solubility in aqueous solutions. |
| Stability | Increased | The PEG chain can sterically hinder enzymatic degradation and proteolysis. |
| Bioavailability | Generally Increased | Improved solubility and stability can lead to better absorption and circulation time. |
| Immunogenicity | Reduced | The PEG chain can mask epitopes on the conjugated molecule, reducing recognition by the immune system. |
| Aggregation | Reduced | The hydrophilic PEG chain can prevent the aggregation of hydrophobic molecules. |
| Parameter | Influence of PEG Linker Length | Key Considerations |
| Pharmacokinetics (Half-life) | Longer PEG chains generally lead to longer circulation half-lives. | The increased hydrodynamic radius reduces renal clearance. |
| Binding Affinity | Can be influenced by steric hindrance. | The optimal linker length depends on the specific binding partners to avoid interfering with their interaction. |
| Cell Permeability | Can be modulated. | While PEG increases hydrophilicity, which can decrease passive diffusion, it can also influence other uptake mechanisms. |
Experimental Protocols
The following are detailed, representative protocols for the two-step conjugation of two amine-containing molecules (Molecule A and Molecule B) using this compound.
Protocol 1: Reaction of the Tosyl Group with an Amine (Molecule A)
This protocol describes the nucleophilic substitution reaction between the tosyl group of this compound and a primary amine on Molecule A.
Materials:
-
This compound
-
Molecule A (containing a primary amine)
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Reaction vessel
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Purification system (e.g., flash column chromatography or preparative HPLC)
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: Dissolve this compound (1 equivalent) in the anhydrous solvent in the reaction vessel.
-
Addition of Base: Add the base (1.5-2 equivalents) to the solution and stir.
-
Addition of Molecule A: Dissolve Molecule A (1-1.2 equivalents) in the anhydrous solvent and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting Molecule A-PEG2-acid conjugate by flash column chromatography or preparative HPLC to obtain the pure product.
Protocol 2: Coupling of the Carboxylic Acid with an Amine (Molecule B) via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid on the Molecule A-PEG2-acid conjugate and its subsequent reaction with a primary amine on Molecule B.
Materials:
-
Molecule A-PEG2-acid conjugate
-
Molecule B (containing a primary amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the Molecule A-PEG2-acid conjugate in the Activation Buffer.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation Reaction:
-
Adjust the pH of the activated conjugate solution to 7.2-7.5 by adding Coupling Buffer.
-
Immediately add the Molecule B solution (dissolved in Coupling Buffer) to the activated conjugate solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add the quenching solution to stop the reaction by reacting with any unreacted NHS esters.
-
Purification: Purify the final conjugate (Molecule A-PEG2-Molecule B) by size exclusion chromatography (desalting column) or dialysis to remove excess reagents and byproducts.
Mandatory Visualization
Signaling Pathway: PROTAC-Mediated Protein Degradation
The primary mechanism of action for a PROTAC, which often incorporates a linker like this compound, is to induce the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: Two-Step Conjugation with this compound
This diagram illustrates the logical flow of the experimental protocols described above.
Caption: Workflow for two-step bioconjugation using this compound.
A Technical Guide to the Solubility of Tos-PEG2-acid in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tos-PEG2-acid
This compound, also known as 2-(2-(2-(tosyloxy)ethoxy)ethoxy)acetic acid, is a heterobifunctional linker widely used in bioconjugation and drug delivery. It incorporates a tosyl group, a short two-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The PEG spacer is a key feature, as it generally enhances the water solubility of conjugated molecules[1][2][3]. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions with amines, thiols, and alcohols, while the carboxylic acid allows for conjugation to primary amines through amide bond formation[1][2].
General Solubility of PEG Derivatives in Aqueous Solutions
Polyethylene glycol (PEG) is a water-soluble polymer, and its derivatives generally exhibit good solubility in aqueous media. The solubility of PEG and its conjugates is influenced by several factors:
-
Molecular Weight: As the molecular weight of PEG increases, its solubility in water tends to decrease. This compound has a low molecular weight (288.3 g/mol ), which suggests good aqueous solubility.
-
Functional Groups: The terminal functional groups can influence solubility. The carboxylic acid group on this compound is ionizable. At pH values above its pKa, the carboxylate form will be more prevalent, which can increase its solubility in aqueous buffers due to its hydrophilic nature. Conversely, the tosyl group is relatively hydrophobic.
-
Temperature: The solubility of PEG in water can be temperature-dependent. For some PEG solutions, a lower critical solution temperature (LCST) is observed, above which the polymer becomes less soluble.
-
Buffer Composition and pH: The ionic strength and pH of the buffer can impact the solubility of PEG derivatives, particularly those with ionizable groups like the carboxylic acid on this compound. The solubility of molecules with carboxylic acid groups often increases in buffers with a pH above their pKa due to deprotonation and increased polarity.
Quantitative Solubility Data
Specific quantitative solubility data for this compound in various aqueous buffers is not extensively published. Commercial suppliers generally state that the PEG spacer increases water solubility but do not provide specific values. Researchers are typically advised to determine solubility empirically for their specific buffer systems and concentrations.
| Compound | Buffer System | pH | Temperature (°C) | Solubility |
| This compound | Data not available | - | - | - |
A representative table is provided here. However, due to the lack of specific data in the public domain, it remains unpopulated.
Experimental Protocols
While a specific protocol for this compound is not available, a general method for determining the solubility of a compound in an aqueous buffer can be adapted. One common method is the shake-flask method.
Protocol: Determination of Aqueous Solubility using the Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer at a controlled temperature.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., phosphate-buffered saline (PBS), citrate buffer, TRIS buffer) with a known pH
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Microcentrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical method.
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed vial. The excess solid should be clearly visible.
-
Tightly cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle.
-
To ensure complete removal of solid material, centrifuge an aliquot of the supernatant at a high speed (e.g., 10,000 x g) for a specified time (e.g., 15-30 minutes).
-
-
Quantification:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with the buffer to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the original concentration of this compound in the supernatant using the dilution factor.
-
The resulting concentration represents the equilibrium solubility of this compound in that specific buffer at that temperature. The experiment should be repeated for reproducibility.
-
Visualizations
Chemical Reactivity of this compound
The following diagrams illustrate the key chemical reactions involving the functional groups of this compound.
Caption: Chemical reactivity of this compound's functional groups.
Experimental Workflow for Solubility Determination
The diagram below outlines the steps for determining the solubility of this compound using the shake-flask method.
Caption: Workflow for determining solubility via the shake-flask method.
References
A Technical Guide to the Reactivity of Tos-PEG2-acid with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the reactivity of Tos-PEG2-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and materials science. This document provides a detailed overview of its reaction mechanism with key nucleophiles, quantitative data on reactivity, and comprehensive experimental protocols to aid in the design and execution of conjugation strategies.
Introduction to this compound
This compound is a valuable chemical tool featuring a tosyl (tosylate) group at one end of a short, hydrophilic di-ethylene glycol (PEG2) spacer, and a carboxylic acid group at the other. The tosyl group serves as an excellent leaving group in nucleophilic substitution reactions, while the carboxylic acid allows for subsequent conjugation to amine-containing molecules via amide bond formation. This dual functionality enables the sequential or orthogonal conjugation of different moieties, making it a versatile linker for creating complex bioconjugates. The PEG spacer enhances water solubility and can reduce steric hindrance during conjugation.
Core Reaction Mechanism: SN2 Nucleophilic Substitution
The primary reaction pathway for the tosyl group of this compound with nucleophiles is a bimolecular nucleophilic substitution (S(_N)2) reaction. In this concerted, single-step mechanism, the nucleophile attacks the carbon atom adjacent to the tosylate leaving group from the backside. Simultaneously, the bond between the carbon and the tosylate group breaks. This backside attack results in a predictable inversion of stereochemistry at the reaction center.
The rate of the S(_N)2 reaction is dependent on the concentration of both the this compound and the nucleophile. The tosylate anion is a very stable species, making it an excellent leaving group and thus facilitating this reaction.
The Versatility of Tosyl-PEG Linkers in Biochemical Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) has become an indispensable tool in biochemistry and drug development, primarily due to its ability to improve the solubility, stability, and pharmacokinetic profiles of biomolecules and nanoparticles. The process of covalently attaching PEG chains, known as PEGylation, is a cornerstone of modern bioconjugation chemistry. Central to this process is the activation of PEG's terminal hydroxyl groups to facilitate their reaction with various functional groups on target molecules. Tosyl-activated PEG (tosyl-PEG) linkers are highly versatile reagents in this context, serving as key intermediates for the synthesis of a wide array of functionalized PEGs. The tosyl group is an excellent leaving group, readily displaced by nucleophiles such as amines, thiols, and azides, making tosyl-PEG a pivotal building block for creating customized bioconjugates. This technical guide provides an in-depth overview of the applications of tosyl-PEG linkers in biochemistry, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this field.
Core Applications of Tosyl-PEG Linkers
The reactivity of the tosyl group makes tosyl-PEG linkers amenable to a variety of biochemical applications. The primary applications can be categorized as follows:
-
Bioconjugation and PEGylation: The most common application is the PEGylation of proteins, peptides, and oligonucleotides. This modification can enhance therapeutic efficacy by increasing hydrodynamic size, which reduces renal clearance and prolongs circulation half-life. PEGylation can also shield proteins from proteolytic degradation and reduce their immunogenicity.[1]
-
Drug Delivery Systems: Tosyl-PEG linkers are instrumental in the construction of advanced drug delivery systems. They are used to create well-defined polymer-drug conjugates, functionalize the surface of nanoparticles and liposomes to create "stealth" delivery vehicles that can evade the immune system, and form hydrogels for controlled drug release.[2]
-
Surface Modification: The modification of surfaces with PEG chains (PEGylation) is crucial for improving the biocompatibility of medical devices and biosensors. Tosyl-PEG linkers provide a convenient method for attaching PEG to surfaces functionalized with nucleophilic groups.
-
Advanced Bioconjugates (PROTACs and ADCs): In the rapidly developing fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), tosyl-PEG linkers are employed to connect the different components of these complex molecules. The PEG linker's length and composition are critical for optimizing the efficacy of these targeted therapeutics.[3][4]
Synthesis and Functionalization of Tosyl-PEG Linkers
The journey of a tosyl-PEG linker begins with the activation of a PEG diol. A key challenge is the selective mono-functionalization of the symmetrical PEG molecule.
Selective Mono-tosylation of PEG
A highly efficient method for the selective mono-tosylation of PEG involves the use of silver oxide (Ag₂O) and potassium iodide (KI) as catalysts. This "polymer desymmetrization" strategy can achieve yields of mono-tosylated PEG that significantly exceed the statistical maximum of 50%.[1]
Conversion of Tosyl-PEG to Other Functional Groups
The true versatility of tosyl-PEG lies in its ability to be converted into a wide range of other functional groups through nucleophilic substitution. This allows for the creation of heterobifunctional PEGs, which are invaluable for more complex bioconjugation strategies.
Quantitative Data Summary
The efficiency of synthesis and functionalization reactions is critical for the practical application of tosyl-PEG linkers. The following tables summarize key quantitative data from the literature.
Table 1: Yields for the Synthesis of Mono-tosylated PEG and Derivatives
| Product | Starting Material | Key Reagents | Yield (%) | Reference |
| α-Tosyl-ω-hydroxyl PEG | PEG-diol | TsCl, Ag₂O, KI | 71-76 | |
| α-Tosyl-ω-hydroxyl PEG | PEG-diol | TsCl, Et₃N, DMAP | Not specified | |
| α-Azide-ω-hydroxyl PEG | α-Tosyl-ω-hydroxyl PEG | NaN₃ | 93 | |
| α-Thiol-ω-hydroxyl PEG | α-Tosyl-ω-hydroxyl PEG | NaSH | 84 | |
| α-Thioacetate-ω-hydroxyl PEG | α-Tosyl-ω-hydroxyl PEG | K₂CO₃, Thioacetic Acid | 86 | |
| α-Amine-ω-hydroxyl PEG | α-Azide-ω-hydroxyl PEG | PPh₃ | 88 |
Table 2: Quantitative Characterization of Tosyl-PEG Functionalization
| Parameter | Method | Value | Reference |
| Degree of Mono-tosylation | ¹H-NMR | ~99% | |
| End-group Conversion (Mesylate to Azide) | ¹H-NMR | Quantitative | |
| End-group Conversion (Azide to Amine) | ¹H-NMR | >99% | |
| Purity of Octa(ethylene glycol) monotosylate | HPLC | 98.4% |
Experimental Protocols
This section provides detailed methodologies for key experiments involving tosyl-PEG linkers, based on established literature.
Protocol 1: Synthesis of α-Tosyl-ω-hydroxyl PEG
This protocol is adapted from a high-yield, selective mono-tosylation procedure.
Materials:
-
Poly(ethylene glycol) (PEG), previously dried by azeotropic distillation in toluene
-
Toluene, dry
-
Silver (I) oxide (Ag₂O)
-
Potassium iodide (KI)
-
p-Toluenesulfonyl chloride (TsCl)
-
Filter aid (e.g., Celite)
Procedure:
-
Dissolve the dried PEG in dry toluene in a round-bottom flask equipped with a magnetic stirrer.
-
Add Ag₂O (1.5 equivalents) and KI (0.2 equivalents) to the solution.
-
Stir the mixture rapidly and add TsCl (1.05 equivalents) in one portion.
-
Allow the reaction mixture to stir at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of filter aid to remove the silver salts.
-
Remove the toluene by rotary evaporation to obtain the crude product.
-
The product can be further purified by precipitation from a minimal amount of dichloromethane into cold diethyl ether.
Protocol 2: Synthesis of α-Azide-ω-hydroxyl PEG
This protocol describes the conversion of a tosyl-PEG to an azide-functionalized PEG.
Materials:
-
α-Tosyl-ω-hydroxyl PEG
-
N,N-Dimethylformamide (DMF), dry
-
Sodium azide (NaN₃)
-
Dichloromethane (DCM)
-
Brine solution
-
Deionized water
Procedure:
-
Dissolve the α-tosyl-ω-hydroxyl PEG and NaN₃ (5 equivalents) in dry DMF in a round-bottom flask.
-
Stir the mixture overnight at 90 °C under an inert atmosphere (e.g., argon).
-
After cooling to room temperature, filter the mixture to remove any insoluble salts.
-
Remove the DMF under vacuum.
-
Dissolve the crude product in DCM and wash twice with brine and twice with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Precipitate the final product in cold diethyl ether and collect by filtration.
Protocol 3: Synthesis of α-Thiol-ω-hydroxyl PEG
This protocol details the synthesis of a thiol-functionalized PEG from a tosyl precursor.
Materials:
-
α-Tosyl-ω-hydroxyl PEG
-
Distilled water
-
Sodium hydrosulfide (NaSH)
-
Hydrochloric acid (HCl) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
Dissolve the α-tosyl-ω-hydroxyl PEG in distilled water in a round-bottom flask under an argon atmosphere.
-
Add a large excess of NaSH (e.g., >30 equivalents) to the solution.
-
Stir the solution for 6 hours at room temperature, followed by 2 hours at 60 °C.
-
Neutralize the reaction mixture to pH 7 by the slow addition of HCl solution.
-
Extract the product into DCM (three times).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Reduce the volume of the organic phase by rotary evaporation and precipitate the product by adding it dropwise into diethyl ether.
-
Collect the α-thiol-ω-hydroxyl PEG by filtration.
Applications in Advanced Bioconjugates: PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC's design, and PEG linkers are frequently employed due to their ability to modulate solubility and cell permeability. The length of the PEG linker has been shown to have a significant impact on the efficacy of the PROTAC.
The optimal length of the PEG linker is target-dependent and must be determined empirically. For example, studies on estrogen receptor-α targeting PROTACs found that a 16-atom chain length was optimal for efficacy. This underscores the importance of having access to a range of tosyl-PEG linkers of varying lengths for PROTAC development.
Conclusion
Tosyl-PEG linkers are a cornerstone of modern bioconjugation and drug delivery research. Their utility stems from the excellent leaving group nature of the tosylate, which allows for the facile and efficient synthesis of a diverse array of functionalized PEG derivatives. This technical guide has provided an overview of the key applications of tosyl-PEG linkers, supported by quantitative data and detailed experimental protocols. The ability to precisely control the functionalization of PEG enables the rational design of sophisticated biomaterials, targeted drug delivery systems, and novel therapeutics like PROTACs. As the demand for more advanced and targeted therapies grows, the importance of versatile and well-characterized building blocks like tosyl-PEG linkers will continue to increase.
References
The Tosyl Group: A Linchpin in Modern Bioconjugation Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of a Good Leaving Group
In the intricate world of bioconjugation, the ability to form stable, covalent linkages between a biomolecule and another molecule (such as a drug, probe, or surface) is paramount. The success of these reactions often hinges on the strategic activation of specific functional groups. The p-toluenesulfonyl group, commonly known as the tosyl group (Ts), has emerged as a powerhouse in this field. Its primary role is to convert a poor leaving group, typically a hydroxyl (-OH) group, into a tosylate (-OTs), which is an excellent leaving group. This transformation unlocks a wide range of possibilities for nucleophilic substitution reactions, making it an indispensable tool for chemists and biologists alike.[1][2][3]
The efficacy of the tosylate as a leaving group stems from the stability of its resulting anion. The negative charge is delocalized across the sulfonyl group and the aromatic ring through resonance and inductive effects, making it a weak base and therefore a stable, "happy" leaving group.[1] This fundamental principle underpins its widespread use in creating robust bioconjugates.
Mechanism of Tosyl-Mediated Bioconjugation
The core strategy of tosyl-based bioconjugation involves a two-step process: activation followed by nucleophilic displacement.
-
Activation: A molecule containing a hydroxyl group is reacted with tosyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine.[4] The lone pair of electrons on the hydroxyl's oxygen atom attacks the electrophilic sulfur atom of tosyl chloride, displacing the chloride ion. The base neutralizes the resulting HCl byproduct. This step converts the alcohol into a tosylate ester, effectively "activating" the position for subsequent reaction.
-
Nucleophilic Displacement: The tosylated molecule is then introduced to a biomolecule (e.g., a protein, antibody, or peptide). Nucleophilic residues on the biomolecule's surface, most commonly primary amines (-NH₂) found in lysine side chains and at the N-terminus, or thiols (-SH) from cysteine residues, attack the carbon atom to which the tosylate is attached. This results in a classic SN2 reaction, where the tosylate group is displaced, and a stable covalent bond is formed between the two molecules.
Caption: General mechanism of tosyl-mediated bioconjugation.
Key Applications in Research and Drug Development
The stability and versatility of tosyl chemistry have led to its adoption in numerous bioconjugation applications, particularly for the immobilization of biomolecules onto solid supports.
Immobilization on Magnetic Beads: A prominent application is the use of tosyl-activated magnetic beads. These beads come pre-activated with surface tosyl groups, providing a ready-to-use platform for covalently attaching proteins, antibodies, or enzymes. This immobilization is crucial for techniques such as:
-
Immunoprecipitation (IP): Covalently attaching antibodies to beads minimizes antibody leaching during elution steps, resulting in purer protein complex isolation and lower background noise.
-
Immunoassays: Creating reusable and stable immunoaffinity matrices.
-
Enzyme Immobilization: Attaching enzymes to a solid support can enhance their stability and allow for their reuse in biocatalytic processes.
The reaction typically involves mixing the tosyl-activated beads with a solution of the biomolecule in a buffer of neutral to high pH (typically 7.4 to 9.5) and incubating at temperatures ranging from 4°C to 37°C.
Quantitative Data on Tosyl-Activated Surfaces
The efficiency of bioconjugation to tosyl-activated surfaces depends on several factors, including the nature of the ligand, buffer conditions, and the physical properties of the support.
| Parameter | Value / Range | Source |
| Functional Group | p-toluenesulfonyl (tosyl) | |
| Target Moieties | Primary amines (-NH₂), Thiols (-SH) | |
| Optimal Coupling pH | 8.5 - 9.5 (can be performed at 7.4 for sensitive ligands) | |
| Coupling Temperature | 20-37°C | |
| Incubation Time | 24-72 hours (dependent on temperature) | |
| Binding Capacity | 10-100 µg protein / mg of beads | |
| Functional Group Density | ~180-250 µmole / g of beads | |
| Resulting Bond | Stable, covalent bond (e.g., secondary amine or thioether) | |
| Surface Charge after Coupling | Neutral (no charge remains on the surface) | |
| Stability (Beads) | pH 4-10 (Long-Term) |
Experimental Protocols
Protocol 1: Covalent Coupling of an Antibody to Tosyl-Activated Magnetic Beads
This protocol provides a general workflow for the immobilization of an antibody onto tosyl-activated magnetic beads for use in applications like immunoprecipitation.
Materials:
-
Tosyl-Activated Magnetic Beads
-
Antibody solution (0.5-1.0 mg/mL)
-
Coupling Buffer: 0.1 M borate buffer, pH 9.5
-
Washing Buffer (A): PBS (Phosphate-Buffered Saline), pH 7.4
-
Blocking Buffer: 0.5 M Tris-HCl, pH 7.4, with 0.05% (w/v) BSA
-
Washing Buffer (B): PBS with 1 M NaCl
-
Magnetic separator stand
Procedure:
-
Bead Preparation: Resuspend the tosyl-activated magnetic beads in their storage solution. Transfer the desired amount of bead slurry to a microcentrifuge tube.
-
Washing: Place the tube on a magnetic separator. Once the beads are collected against the magnet, carefully aspirate and discard the supernatant. Wash the beads three times with 1 mL of Washing Buffer (A). After the final wash, resuspend the beads in the Coupling Buffer.
-
Ligand Preparation: Prepare 100 µL of the antibody solution at a concentration of 0.5-1.0 mg/mL in the Coupling Buffer.
-
Coupling Reaction: Add the antibody solution to the washed beads. Mix well by gentle vortexing or pipetting. Incubate the reaction for 24-48 hours at 20-25°C or 48-72 hours at 4°C with continuous, gentle rotation.
-
Blocking: After incubation, place the tube on the magnetic separator and discard the supernatant. Wash the beads three times with 1 mL of Washing Buffer (A). Add 1 mL of Blocking Buffer to the beads to block any remaining active tosyl groups. Incubate at room temperature for 1 hour or at 4°C overnight.
-
Final Washes: Place the tube on the magnetic separator and discard the blocking solution. Wash the antibody-conjugated beads 4-6 times with 1 mL of Washing Buffer (B) to remove any non-covalently bound protein.
-
Storage: Resuspend the final conjugated beads in a suitable storage buffer (e.g., PBS with a preservative) and store at 4°C.
Caption: Workflow for antibody conjugation to tosyl-activated beads.
Advantages and Limitations
Advantages:
-
Stability: Forms a highly stable, covalent bond with minimal ligand leakage over time.
-
Ready-to-Use: Many commercial supports, like magnetic beads, are sold pre-activated, simplifying the workflow.
-
No Induced Charge: The coupling reaction does not introduce any new charge on the surface of the biomolecule or support.
-
Mild Conditions: The conjugation reaction can be carried out under relatively mild pH and temperature conditions, which helps preserve the biological activity of the coupled ligand.
Limitations:
-
Moisture Sensitivity: Tosyl chloride and tosyl-activated surfaces are sensitive to moisture, which can cause hydrolysis of the tosyl group to p-toluenesulfonic acid, rendering it inactive. Anhydrous conditions are crucial during the initial activation step.
-
Selectivity: While tosylation is effective for primary amines and thiols, it is not perfectly chemoselective. Other nucleophilic residues on a protein surface could potentially react.
-
Reaction with Other Nucleophiles: The high reactivity of tosylates means they can be susceptible to displacement by other nucleophiles present in a solution, which must be considered during experimental design.
Conclusion
The tosyl group serves as a critical activation agent in bioconjugation, transforming poorly reactive hydroxyl groups into highly efficient leaving groups. This capability is expertly leveraged for the stable, covalent immobilization of proteins, antibodies, and other biomolecules onto surfaces, particularly magnetic beads. The resulting conjugates are characterized by their high stability and minimal ligand leakage, making tosyl-based chemistry a robust and reliable method for applications ranging from immunoprecipitation to the development of advanced diagnostic and therapeutic agents. By understanding the underlying mechanism, reaction parameters, and protocols, researchers can effectively harness the power of the tosyl group to advance their work in drug development and the broader life sciences.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Carboxylic Acid Activation on Tos-PEG2-acid
This guide provides a comprehensive overview of the principles and practices for the chemical activation of the terminal carboxylic acid on this compound, a heterobifunctional linker widely used in bioconjugation, targeted drug delivery, and the development of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
This compound features a tosyl group and a carboxylic acid, separated by a hydrophilic di-ethylene glycol (PEG2) spacer. The tosyl group is an excellent leaving group for nucleophilic substitution reactions with amines, thiols, or alcohols, while the carboxylic acid requires activation to efficiently form stable amide bonds with primary amines.[1][2] This document details the most effective activation strategies, provides quantitative comparisons, and offers detailed experimental protocols.
Core Strategies for Carboxylic Acid Activation
The conversion of a carboxylic acid to a more reactive species is essential for efficient amide bond formation under mild conditions. The two most prevalent and effective strategies for activating the carboxyl group on PEG linkers are carbodiimide-mediated coupling and the use of onium salt-based reagents.[3]
Carbodiimide-Mediated Activation: EDC/NHS Chemistry
The most common method involves the use of a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in conjunction with an additive like N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4]
The process occurs in two steps:
-
Activation: EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.
-
Stabilization: This intermediate readily reacts with NHS to form a more stable, amine-reactive NHS ester. This semi-stable ester can be isolated or, more commonly, used in situ to react with a primary amine, forming a stable amide bond and releasing NHS.[5]
This method is highly versatile and can be performed in both aqueous buffers and organic solvents.
Onium Salt-Based Activation: HATU Chemistry
Uronium/aminium salt-based reagents, particularly HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are renowned for their high efficiency and rapid reaction times. HATU converts carboxylic acids into highly reactive OAt-active esters. These esters are more reactive than their NHS counterparts, leading to higher coupling yields, faster reactions, and reduced risk of racemization, which is critical when working with chiral molecules. This reaction is typically performed in polar aprotic solvents like DMF or DMSO in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
Data Presentation: Comparison of Activation Methods
The following table summarizes and compares the key characteristics of the primary activation methods for PEG-acid linkers.
| Feature | EDC/NHS Activation | HATU Activation |
| Reagent Class | Carbodiimide | Onium Salt (Uronium/Aminium) |
| Primary Reagents | EDC·HCl, NHS (or Sulfo-NHS) | HATU, DIPEA (Hünig's base) |
| Typical Solvents | Aqueous Buffers (MES, PBS), Organic (DMF, DCM, DMSO) | Organic (DMF, DMSO) |
| Optimal pH | Activation: 4.5–6.0; Amine Coupling: 7.0–8.0 | Not applicable (performed in anhydrous organic media) |
| Reaction Time | Activation: 15–60 minutes; Coupling: 1–24 hours | Typically faster; complete in minutes to a few hours |
| Reported Yields | Good to excellent; yields of up to 90% can be routinely achieved, though can be substrate-dependent. | Excellent; routinely achieves yields above 90%. Considered superior for difficult couplings. |
| Key Advantages | Cost-effective, versatile (aqueous/organic), well-established protocols. | High efficiency, rapid kinetics, low racemization, effective for sterically hindered substrates. |
| Considerations | EDC is sensitive to hydrolysis; O-acylisourea intermediate can rearrange to an unreactive N-acylurea byproduct if NHS is not present. | Higher cost, moisture-sensitive reagents. |
Experimental Protocols
The following protocols provide detailed methodologies for the activation of this compound.
Protocol 1: EDC/NHS Activation in an Organic Solvent (e.g., DCM)
This method is suitable for activating the PEG-acid prior to reaction with an amine-containing substrate that is also soluble in an organic solvent.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
N,N-diisopropylethylamine (DIPEA) (optional, for subsequent amine coupling)
-
Amine-containing substrate (NH2-R)
-
Nitrogen or Argon atmosphere
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous DCM (1.5 mL).
-
In separate vials, prepare stock solutions of EDC·HCl (2.0 mmol, 2.0 eq) in anhydrous DCM (0.5 mL) and NHS (2.0 mmol, 2.0 eq) in a minimal amount of anhydrous DMSO or DMF (e.g., 10-50 µL) to aid dissolution.
-
Add the EDC·HCl solution to the stirring solution of this compound, followed immediately by the NHS solution.
-
Allow the activation reaction to stir at room temperature for 30-60 minutes.
-
Introduce the amine-containing substrate (NH2-R) (1.2-1.5 mmol, 1.2-1.5 eq) to the reaction mixture.
-
If the amine substrate is in its salt form (e.g., hydrochloride), add DIPEA (1.5 mmol, 1.5 eq) to act as a base.
-
Continue stirring the reaction at room temperature for 1 to 4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, the product can be purified using standard chromatographic techniques (e.g., flash chromatography).
Protocol 2: EDC/NHS Activation in an Aqueous Buffer
This two-step protocol is ideal for conjugating this compound to biomolecules like proteins or antibodies in an aqueous environment.
Materials:
-
This compound
-
EDC·HCl
-
Sulfo-NHS (recommended for aqueous reactions) or NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0
-
Coupling Buffer: PBS (phosphate-buffered saline), pH 7.2-7.5
-
Amine-containing biomolecule
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine
-
Desalting column or dialysis equipment for purification
Procedure:
-
Dissolve this compound in Activation Buffer to a suitable concentration (e.g., 10 mM).
-
Add EDC·HCl (e.g., 5-10 fold molar excess over the PEG-acid) and Sulfo-NHS (e.g., 2-5 fold molar excess over the PEG-acid).
-
Incubate the activation reaction for 15 minutes at room temperature.
-
Immediately proceed to the conjugation step. Exchange the buffer of the amine-containing biomolecule to the Coupling Buffer (pH 7.2-7.5). Note: Amine-free buffers are critical. Do not use Tris or glycine buffers during coupling.
-
Add the activated Tos-PEG2-NHS ester solution to the biomolecule solution. A 10-20 fold molar excess of the activated linker over the biomolecule is common.
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS-ester.
-
Purify the resulting conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove excess reagents.
Protocol 3: Representative HATU Activation in an Organic Solvent
This protocol is used for highly efficient and rapid couplings.
Materials:
-
This compound
-
HATU
-
N,N-diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
Amine-containing substrate (NH2-R)
-
Nitrogen or Argon atmosphere
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) to the solution.
-
Add DIPEA (2.0 eq) to the reaction mixture. The solution may change color.
-
Allow the activation to proceed for 5-10 minutes at room temperature.
-
Add the amine-containing substrate (1.0-1.2 eq) to the reaction mixture.
-
Stir at room temperature for 1-4 hours, monitoring the reaction by LC-MS.
-
Upon completion, the solvent can be removed under vacuum and the product purified by chromatography or precipitation.
Mandatory Visualizations
Workflow and Mechanism Diagrams
The following diagrams, generated using Graphviz, illustrate the key processes involved in the activation and conjugation of this compound.
Caption: General workflow for the activation of this compound and subsequent conjugation.
Caption: Reaction mechanism for EDC/NHS-mediated carboxylic acid activation.
References
- 1. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Acid/Tosyl PEG reagent, this compound, Purity 98% - CD BioGlyco [glycoclick.bioglyco.com]
- 4. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
Methodological & Application
Application Notes and Protocols for Tos-PEG2-acid in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Tos-PEG2-acid in Advanced ADC Design
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the drug payload, is a critical component that profoundly influences the ADC's stability, solubility, pharmacokinetics, and overall efficacy.
This compound is a heterobifunctional, polyethylene glycol (PEG)-based linker designed for advanced ADC development. Its structure features two distinct reactive termini—a carboxylic acid (-COOH) and a tosyl (-OTs) group—separated by a short, hydrophilic PEG spacer. This configuration enables a controlled, two-step conjugation strategy, minimizing unwanted side reactions and leading to more homogeneous and well-defined ADCs. The PEG component enhances the aqueous solubility of the ADC, which is particularly beneficial when working with hydrophobic drug payloads, and can help mitigate aggregation.[1][2]
Physicochemical Properties of this compound
The properties of the this compound linker are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 3-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}propanoic acid | [3] |
| Synonyms | This compound | [1][4] |
| CAS Number | 2111895-60-2 | |
| Molecular Formula | C₁₂H₁₆O₆S | |
| Molecular Weight | 288.32 g/mol | |
| Reactive Group 1 | Carboxylic Acid (-COOH) | |
| Reactive Toward | Primary Amines (-NH₂) | |
| Reactive Group 2 | Tosyl (-OTs) | |
| Reactive Toward | Nucleophiles (e.g., Thiols -SH, Amines -NH₂) | |
| Storage | Store at -20°C |
Application Notes
General Mechanism of Action for an ADC
The therapeutic action of an ADC is a multi-step process that begins with systemic administration and culminates in the targeted destruction of cancer cells.
-
Circulation & Targeting: The ADC circulates in the bloodstream. The monoclonal antibody component recognizes and binds specifically to a target antigen overexpressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via receptor-mediated endocytosis, and trafficked into endosomes and then lysosomes.
-
Payload Release: Inside the lysosome, the linker is cleaved by cellular machinery (e.g., acidic pH, specific enzymes). This releases the potent cytotoxic payload in its active form.
-
Cell Killing: The released payload exerts its cytotoxic effect, for example, by disrupting DNA replication or inhibiting microtubule assembly, leading to apoptosis of the cancer cell.
References
Application of Tos-PEG2-acid in PROTAC Development and Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the body's own cellular machinery to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of two key ligands—one that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker is a critical component, profoundly influencing the PROTAC's efficacy, solubility, and cell permeability. Among the various linker types, those based on polyethylene glycol (PEG) have gained prominence due to their favorable physicochemical properties.
This technical guide focuses on the application of a specific PEG linker, Tos-PEG2-acid, in the development and synthesis of PROTACs. We will provide detailed application notes, experimental protocols, and quantitative data to assist researchers in the rational design and synthesis of novel protein degraders.
Application Notes: The Role of this compound in PROTACs
This compound is a bifunctional linker that offers several advantages in PROTAC design. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, allowing for facile conjugation to amine or hydroxyl functionalities on a POI ligand or an E3 ligase ligand. The terminal carboxylic acid provides a handle for standard amide bond formation, offering orthogonal reactivity.
The short, two-unit PEG chain imparts several beneficial properties:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for both in vitro assays and in vivo bioavailability.[1][2]
-
Modulated Permeability: While highly polar, short PEG linkers can adopt conformations that shield their polar surface area, aiding in cell membrane permeability.[3] The optimal PEG length is a balance between improved solubility and potentially reduced passive diffusion, requiring empirical determination for each PROTAC system.[3]
-
Precise Spatial Control: The defined length of the PEG2 linker provides precise control over the distance and orientation between the POI and the E3 ligase, which is critical for the formation of a stable and productive ternary complex required for ubiquitination.[4]
Quantitative Data on PROTAC Linker Performance
The choice of linker significantly impacts the degradation efficiency (DC50) and maximal degradation (Dmax) of a PROTAC. Below are tables summarizing representative data comparing different linker types and lengths.
Table 1: Comparison of PROTACs with Different Linker Types
| PROTAC | Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | Alkyl Chain | Generic Kinase | CRBN | >1000 | <20 | |
| PROTAC 2 | PEG | Generic Kinase | CRBN | 250 | 75 | |
| PROTAC 3 | Rigid (Piperazine) | Generic Kinase | CRBN | 50 | >90 |
Table 2: Effect of PEG Linker Length on PROTAC Efficacy
| PROTAC | Linker Length | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | 2 PEG units | BTK | CRBN | Impaired Binding | - | |
| PROTAC B | 4 PEG units | BTK | CRBN | Potent Degradation | >80 | |
| PROTAC C | 9-atom alkyl chain | CRBN | VHL | Concentration-dependent decrease | - | |
| PROTAC D | 3 PEG units | CRBN | VHL | Weak degradation | - |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC using this compound. These protocols are representative and may require optimization for specific substrates.
Protocol 1: Synthesis of a PROTAC via Nucleophilic Substitution and Amide Coupling
This protocol describes a two-step process where the tosyl group of this compound is first displaced by an amine-containing ligand, followed by amide coupling of the resulting carboxylic acid to a second amine-containing ligand.
Step 1: Nucleophilic Substitution of this compound with an Amine-Containing Ligand (Ligand A-NH2)
-
Reagents and Materials:
-
Ligand A-NH2 (1.0 eq)
-
This compound (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve Ligand A-NH2 and this compound in anhydrous DMF under a nitrogen atmosphere.
-
Add DIPEA to the reaction mixture.
-
Stir the reaction at 60°C overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Ligand A-PEG2-acid intermediate.
-
Step 2: Amide Coupling of Ligand A-PEG2-acid with Ligand B-NH2
-
Reagents and Materials:
-
Ligand A-PEG2-acid (1.0 eq)
-
Ligand B-NH2 (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve Ligand A-PEG2-acid in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add Ligand B-NH2 to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in PROTAC development and action.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A typical workflow for the synthesis of a PROTAC.
Caption: PROTAC-mediated degradation of PI3K in the PI3K/Akt pathway.
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. Its bifunctional nature allows for flexible and efficient conjugation strategies, while the short PEG chain can confer improved physicochemical properties to the final molecule. The rational design of the linker is paramount to the success of a PROTAC, and a systematic evaluation of linker composition and length is crucial for optimizing degradation potency and developing effective protein degraders. The protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of this compound in their PROTAC development programs.
References
Application Notes: Protocol for Labeling Proteins with Tos-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein modification with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy in research and drug development to enhance the therapeutic properties of proteins. PEGylation can improve a protein's pharmacokinetic profile by increasing its hydrodynamic size, which in turn reduces renal clearance and extends its circulation half-life. Furthermore, the PEG chains can shield the protein from proteolytic degradation and diminish its immunogenicity.
Tos-PEG2-acid is a heterobifunctional linker that enables the covalent attachment of a short, hydrophilic PEG spacer to proteins. This linker contains a tosyl group, which is an excellent leaving group for nucleophilic substitution, and a terminal carboxylic acid. The carboxylic acid can be activated to react with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, forming a stable amide bond. This application note provides a detailed protocol for the labeling of proteins with this compound, including methodologies for purification and characterization of the resulting conjugate.
Data Presentation
The success of a protein labeling experiment with this compound can be assessed by several quantitative parameters. The following table summarizes hypothetical data for a typical labeling reaction, which should be used as a guideline for expected outcomes. Actual results will vary depending on the protein and specific reaction conditions.
| Parameter | Result | Method of Analysis |
| Labeling Efficiency | 85% | SDS-PAGE with gel shift analysis |
| Stoichiometry (PEG:Protein Ratio) | 1.5 : 1 | Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry |
| Yield of Purified Conjugate | 65% | UV-Vis Spectroscopy (A280) |
| Specific Activity of Conjugate | 95% of unlabeled protein | Enzyme activity assay (specific to the protein) |
Note: The data presented in this table is illustrative and serves as a target for a successful labeling experiment. Optimization of the protocol is recommended to achieve desired results for your specific protein.
Experimental Protocols
This section details the step-by-step methodology for labeling a protein with this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials and Reagents
-
Protein of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., Size-Exclusion Chromatography)
-
Dialysis tubing or centrifugal filters
Protocol 1: Preparation of Reagents
-
Protein Solution: Prepare the protein solution in the Conjugation Buffer at a concentration of 2-10 mg/mL. If the protein buffer contains primary amines (e.g., Tris), exchange it with the Conjugation Buffer using dialysis or a desalting column.
-
This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 100 mM.
-
EDC and NHS Stock Solutions: Prepare 100 mM stock solutions of EDC and NHS in the Activation Buffer. These solutions should be prepared fresh for each experiment.
Protocol 2: Labeling Reaction
The labeling process is a two-step reaction. The first step is the activation of the carboxylic acid on this compound with EDC and NHS. The second step is the conjugation of the activated PEG linker to the protein.
-
Activation of this compound:
-
In a microcentrifuge tube, add a 10-fold molar excess of the this compound stock solution relative to the amount of protein to be labeled.
-
Add a 1.5-fold molar excess of both EDC and NHS stock solutions relative to the this compound.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.
-
-
Conjugation to Protein:
-
Add the activated this compound mixture to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation. The optimal time and temperature may need to be determined empirically for each protein.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS-activated PEG.
-
Protocol 3: Purification of the Labeled Protein
Purification is crucial to remove unreacted this compound, EDC, NHS, and any reaction byproducts.
-
Size-Exclusion Chromatography (SEC): This is the most common method for separating the larger PEGylated protein from the smaller, unreacted reagents.[1]
-
Equilibrate the SEC column with the desired storage buffer for the protein.
-
Load the quenched reaction mixture onto the column.
-
Collect fractions and monitor the protein elution using absorbance at 280 nm.
-
Pool the fractions containing the labeled protein.
-
-
Dialysis or Centrifugal Filtration: As an alternative to SEC, dialysis or centrifugal filters with an appropriate molecular weight cutoff (MWCO) can be used to remove small molecule contaminants.
Protocol 4: Characterization of the Labeled Protein
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful PEGylation will result in a shift in the molecular weight of the protein band compared to the unlabeled protein.
-
Mass Spectrometry: Use MALDI-TOF or ESI-MS to determine the exact mass of the conjugate and to calculate the stoichiometry of PEGylation (the number of PEG molecules attached to each protein).
-
Functional Assay: Perform a relevant functional assay to ensure that the biological activity of the protein is retained after labeling.
Mandatory Visualizations
Chemical Reaction Workflow
Caption: Workflow for labeling a protein with this compound.
Pull-down Assay Experimental Workflow
Caption: Workflow for a pull-down assay using a PEGylated bait protein.
References
Application Notes and Protocols for Peptide Modification using Tos-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tos-PEG2-acid
This compound is a heterobifunctional linker designed for the covalent modification of peptides and other biomolecules.[1][2][3] This linker possesses two distinct reactive moieties: a tosyl (tosylate) group and a carboxylic acid group, separated by a two-unit polyethylene glycol (PEG) spacer.[1][2] The PEG spacer enhances the water solubility and biocompatibility of the resulting conjugate.
The tosyl group is an excellent leaving group, making it highly reactive towards nucleophiles such as primary amines (N-terminus and lysine side chains), thiols (cysteine side chains), and hydroxyls (serine, threonine, tyrosine side chains) through a nucleophilic substitution reaction. The carboxylic acid group can be activated to react specifically with primary amine groups, forming a stable amide bond. This dual reactivity allows for versatile and site-specific peptide modification strategies.
PEGylation, the process of attaching PEG chains to molecules, is a well-established method to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. Benefits of PEGylation include increased hydrodynamic size, leading to reduced renal clearance, enhanced stability against proteolytic degradation, and reduced immunogenicity.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C12H16O6S | |
| Molecular Weight | 288.3 g/mol | |
| Purity | Typically ≥95% or ≥98% | |
| Appearance | White to off-white solid or oil | - |
| Solubility | Soluble in aqueous buffers, DMSO, DMF | |
| Storage Conditions | -20°C, dry, under inert atmosphere |
Characterization of PEGylated Peptides
The successful modification of peptides with this compound can be confirmed using a variety of analytical techniques.
| Analytical Technique | Purpose | Key Observations | Reference |
| Mass Spectrometry (MS) | To confirm the covalent attachment of the PEG linker and determine the site of modification. | An increase in the molecular weight of the peptide corresponding to the mass of the this compound moiety (or a fragment thereof after reaction). Tandem MS (MS/MS) can pinpoint the modified amino acid residue. | |
| High-Performance Liquid Chromatography (HPLC) | To purify the PEGylated peptide and assess its purity. | A shift in the retention time of the modified peptide compared to the unmodified peptide. Reversed-phase HPLC is commonly used. | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed structural information of the conjugate. | Appearance of characteristic peaks from the PEG and tosyl groups in the NMR spectrum of the modified peptide. | - |
Experimental Protocols
Two primary strategies can be employed for peptide modification using this compound, depending on the desired site of conjugation.
Strategy 1: Modification via the Tosyl Group (Targeting Amines, Thiols, or Hydroxyls)
This protocol describes the reaction of the tosyl group of this compound with nucleophilic residues on a peptide, primarily targeting the N-terminal α-amine or the ε-amine of lysine side chains.
Materials:
-
Peptide with a free amine, thiol, or hydroxyl group
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or a mixture of Acetonitrile and water)
-
Base (e.g., Diisopropylethylamine (DIEA), Potassium Carbonate (K2CO3))
-
Purification system (e.g., Reversed-Phase HPLC)
-
Analytical instruments (e.g., Mass Spectrometer, HPLC)
Protocol:
-
Peptide Dissolution: Dissolve the peptide in the chosen anhydrous solvent. The concentration will depend on the solubility of the peptide.
-
Reagent Preparation: In a separate vial, dissolve this compound (1.5 to 5 molar equivalents relative to the peptide) in the same solvent.
-
Reaction Setup: To the peptide solution, add the base (2 to 10 molar equivalents). The choice of base and its amount may need optimization. For instance, a milder base like K2CO3 may be suitable for some applications.
-
Initiation of Reaction: Add the this compound solution to the peptide solution.
-
Incubation: Allow the reaction to proceed at room temperature or slightly elevated temperature (e.g., 40-50°C) for 6 to 24 hours with stirring. The optimal reaction time and temperature should be determined empirically.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC-MS to check for the formation of the desired product and consumption of the starting materials.
-
Quenching the Reaction (Optional): If necessary, the reaction can be quenched by adding a small amount of an amine-containing buffer (e.g., Tris buffer), provided it does not interfere with the subsequent purification.
-
Purification: Purify the PEGylated peptide from the reaction mixture using reversed-phase HPLC. A C18 or C4 column is typically used with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Characterization: Confirm the identity and purity of the purified PEGylated peptide using mass spectrometry and analytical HPLC.
Strategy 2: Modification via the Carboxylic Acid Group (Targeting Primary Amines)
This protocol involves the activation of the carboxylic acid moiety of this compound, followed by reaction with a primary amine on the peptide (N-terminus or lysine).
Materials:
-
Peptide with a free primary amine group
-
This compound
-
Coupling agents (e.g., EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate))
-
Anhydrous, amine-free solvent (e.g., DMF, NMP)
-
Base (e.g., DIEA)
-
Purification system (e.g., Reversed-Phase HPLC)
-
Analytical instruments (e.g., Mass Spectrometer, HPLC)
Protocol:
-
Reagent Dissolution: Dissolve this compound (1.5 to 3 molar equivalents) and the coupling agents (e.g., EDC and NHS, in slight excess to the PEG linker) in the anhydrous solvent.
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid group by forming an NHS ester.
-
Peptide Dissolution: In a separate vial, dissolve the peptide in the anhydrous solvent.
-
Reaction Setup: Add the peptide solution to the activated this compound solution.
-
Base Addition: Add a base such as DIEA (2 to 5 molar equivalents) to the reaction mixture to facilitate the coupling.
-
Incubation: Allow the reaction to proceed at room temperature for 2 to 24 hours with stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by HPLC-MS.
-
Purification: Purify the PEGylated peptide using reversed-phase HPLC as described in Strategy 1.
-
Characterization: Confirm the identity and purity of the purified product using mass spectrometry and analytical HPLC.
Visualizations
References
- 1. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 2. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 3. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for EDC/NHS Coupling Reaction with Tos-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of the bifunctional linker, Tos-PEG2-acid, in bioconjugation reactions. This versatile linker possesses a terminal carboxylic acid and a tosyl group, enabling sequential or orthogonal conjugation strategies. The carboxylic acid can be activated using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond with primary amine-containing molecules. The tosyl group, a good leaving group, can subsequently react with nucleophiles such as thiols or amines under different reaction conditions. This dual reactivity makes this compound an ideal tool for creating complex bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and functionalized surfaces for various biomedical and research applications.[1][2]
These notes will cover the principles of the EDC/NHS coupling reaction, detailed experimental protocols for the conjugation of this compound to amine-containing molecules, and subsequent reaction of the tosyl group. Additionally, we will discuss purification and characterization of the resulting conjugates and provide troubleshooting guidance.
Principle of the Reaction
The conjugation of this compound to an amine-containing molecule (e.g., protein, peptide, or small molecule) is a two-step process.
Step 1: Activation of the Carboxylic Acid
The carboxylic acid group of this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis. To increase the stability and efficiency of the reaction, NHS (or its water-soluble analog, Sulfo-NHS) is added to convert the O-acylisourea intermediate into a more stable amine-reactive NHS ester. This activation step is most efficient in an acidic environment (pH 4.5-6.0).[3][4]
Step 2: Coupling to the Amine
The NHS ester of this compound readily reacts with primary amines on the target molecule to form a stable amide bond. This reaction is most efficient at a physiological to slightly basic pH (7.2-8.5).[5]
Orthogonal Reaction of the Tosyl Group
The tosyl group is an excellent leaving group for nucleophilic substitution reactions. It can react with nucleophiles like thiols or amines to form stable thioether or amine linkages, respectively. This reaction typically proceeds efficiently at a slightly higher pH (8.0-9.5) than the NHS-amine coupling, allowing for selective and sequential functionalization of the two ends of the PEG linker.
Data Presentation
The efficiency of bioconjugation reactions is critical for the successful development of therapeutics and research tools. The following tables provide a summary of typical reaction conditions and expected outcomes for the EDC/NHS coupling of PEG-acid linkers and the subsequent nucleophilic substitution of tosyl groups.
Table 1: Quantitative Data for EDC/NHS Coupling of PEG-Acid to Proteins
| Parameter | Typical Range | Notes |
| Molar Ratio (PEG-Acid:EDC:NHS) | 1 : 2-10 : 2.5-25 | Higher excess of EDC/NHS can improve efficiency but may lead to side reactions. |
| Reaction pH (Activation) | 4.5 - 6.0 | MES buffer is commonly used. |
| Reaction pH (Coupling) | 7.2 - 8.5 | PBS or borate buffer is recommended. Avoid amine-containing buffers like Tris. |
| Reaction Time (Activation) | 15 - 30 minutes | At room temperature. |
| Reaction Time (Coupling) | 1 - 4 hours | At room temperature, or overnight at 4°C. |
| Typical Conjugation Efficiency | 30 - 70% | Highly dependent on the protein and reaction conditions. |
| Typical Yield of Mono-PEGylated Product | 20 - 50% | Can be optimized by adjusting the molar ratio of reactants. |
Table 2: Quantitative Data for Nucleophilic Substitution of Tosyl-PEG
| Nucleophile | Molar Ratio (Tosyl-PEG:Nucleophile) | Reaction pH | Reaction Time | Typical Yield |
| Thiol (e.g., Cysteine) | 1 : 1.1 - 2 | 8.0 - 9.0 | 2 - 6 hours | > 90% |
| Amine (e.g., Lysine) | 1 : 1.1 - 5 | 8.5 - 9.5 | 4 - 12 hours | > 85% |
Experimental Protocols
Protocol 1: EDC/NHS Coupling of this compound to a Protein
This protocol describes a general method for conjugating the carboxylic acid end of this compound to primary amines on a protein.
Materials:
-
This compound
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column or dialysis cassette (with appropriate molecular weight cutoff)
-
Anhydrous DMSO or DMF (for dissolving this compound if needed)
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.
-
Dissolve this compound in Activation Buffer. If solubility is an issue, a small amount of anhydrous DMSO or DMF can be used to dissolve the linker first, and then it can be added to the buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, mix this compound with a 2 to 10-fold molar excess of EDC and a 2.5 to 25-fold molar excess of NHS/Sulfo-NHS in Activation Buffer.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Protein Preparation:
-
Dissolve the protein in Coupling Buffer at a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the protein solution. The molar ratio of this compound to protein should be optimized for the desired degree of labeling. A starting point is a 5 to 20-fold molar excess of the linker.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification:
-
Remove excess reagents and byproducts by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Protocol 2: Sequential Nucleophilic Substitution of the Tosyl Group
This protocol describes the reaction of the tosyl group of the protein-PEG-Tos conjugate with a thiol-containing molecule.
Materials:
-
Protein-PEG-Tos conjugate from Protocol 1
-
Thiol-containing molecule (e.g., a cysteine-containing peptide)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 8.5
-
Purification supplies (desalting column or dialysis cassette)
Procedure:
-
Prepare the Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Add the thiol-containing molecule to the solution of the Protein-PEG-Tos conjugate. A 1.1 to 2-fold molar excess of the thiol is recommended.
-
Incubate the reaction for 2-6 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the final bioconjugate using a desalting column or dialysis to remove unreacted thiol-containing molecules and other small molecules.
-
Mandatory Visualizations
Caption: Experimental workflow for the sequential conjugation using this compound.
Caption: Reaction mechanism of the EDC/NHS coupling chemistry.
Purification and Characterization
Purification of the PEGylated conjugate is crucial to remove unreacted reagents and byproducts. The choice of purification method depends on the size and properties of the conjugate.
-
Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated protein from smaller molecules like unreacted PEG linker, EDC, and NHS.
-
Ion Exchange Chromatography (IEX): Can be used to separate PEGylated proteins from un-PEGylated proteins, as the PEG chains can shield the protein's surface charges.
-
Dialysis/Ultrafiltration: Suitable for removing small molecule impurities from macromolecular conjugates.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Useful for purifying smaller bioconjugates like PEGylated peptides.
Characterization of the final conjugate is essential to confirm successful conjugation and determine the degree of labeling.
-
SDS-PAGE: A simple method to visualize the increase in molecular weight of a protein after PEGylation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate molecular weight of the conjugate, confirming the number of PEG linkers attached.
-
NMR Spectroscopy: Can be used to confirm the formation of the amide bond and the presence of the PEG chain.
-
UV-Vis Spectroscopy: Can be used to quantify the protein concentration and, if the attached molecule has a chromophore, the degree of labeling.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Inactive EDC or NHS (hydrolyzed).- Incorrect pH for activation or coupling.- Presence of amine-containing buffers (e.g., Tris).- Insufficient molar excess of reagents. | - Use fresh, anhydrous EDC and NHS.- Carefully control the pH of the reaction buffers.- Use non-amine buffers like MES and PBS.- Optimize the molar ratios of PEG-linker, EDC, and NHS. |
| Precipitation of Protein | - High concentration of EDC.- Protein instability in the reaction buffer. | - Reduce the concentration of EDC.- Perform a buffer exchange to a more suitable buffer for the protein. |
| Uncontrolled/Multiple PEGylations | - High molar excess of PEG-linker. | - Reduce the molar ratio of the PEG-linker to the protein. |
| Side reaction with Tosyl group | - pH of the EDC/NHS coupling reaction is too high. | - Maintain the pH of the coupling reaction between 7.2 and 7.5 to minimize the reactivity of the tosyl group with nucleophiles. |
References
Application Notes and Protocols for the Conjugation of Tos-PEG2-acid with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-PEG2-acid is a heterobifunctional linker commonly employed in bioconjugation, drug delivery, and proteomics. This molecule features a terminal carboxylic acid and a tosyl group, separated by a two-unit polyethylene glycol (PEG) spacer. The carboxylic acid can be activated to react with primary amines, forming a stable amide bond. This process, often referred to as PEGylation, can enhance the solubility, stability, and pharmacokinetic properties of molecules such as proteins, peptides, and small molecule drugs. The tosyl group, a good leaving group, allows for subsequent or orthogonal conjugation with nucleophiles like thiols.
This document provides detailed protocols for the reaction of the carboxylic acid moiety of this compound with primary amines using common activators, focusing on the widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) system.
Reaction Principle
The conjugation of this compound to a primary amine is typically a two-step process when using EDC and NHS. First, the carboxylic acid is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed. To improve efficiency and stability, NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester. This activated PEG reagent then readily reacts with a primary amine to form a stable amide linkage, releasing NHS.
Figure 1: Reaction scheme for the EDC/NHS-mediated coupling of this compound to a primary amine.
Quantitative Data Summary
The efficiency of the conjugation reaction is dependent on several factors, including the molar ratios of the reactants and activators, pH, and reaction time. The following table summarizes typical molar ratios used for the activation of carboxylic acids and subsequent amidation. Optimization is often necessary for specific applications to achieve desired yields.
| Reactant/Activator | Molar Ratio (relative to this compound) | Purpose |
| EDC | 1.2 - 2.0 equivalents | Activates the carboxylic acid group. |
| NHS/sulfo-NHS | 1.2 - 2.5 equivalents | Stabilizes the activated intermediate, forming an amine-reactive NHS ester. |
| Primary Amine | 1.0 - 5.0 equivalents | The nucleophile that couples to the activated this compound. An excess may be used to drive the reaction to completion, especially if the amine is not a precious reagent. |
Note: These are starting recommendations. The optimal ratios may vary depending on the specific primary amine-containing molecule and should be determined empirically.
Experimental Protocols
Materials and Reagents
-
This compound
-
Primary amine-containing molecule (e.g., protein, peptide, small molecule)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS for aqueous reactions)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium bicarbonate/carbonate buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolving reagents
-
Purification supplies (e.g., dialysis cassettes, size-exclusion chromatography column, HPLC system)
Protocol 1: Two-Step Aqueous Conjugation (for Proteins/Biomolecules)
This protocol is suitable for conjugating this compound to proteins or other biomolecules in an aqueous environment.
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before opening vials to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Immediately before use, prepare stock solutions of EDC and NHS in Activation Buffer or ultrapure water (e.g., 10 mg/mL). Do not store aqueous solutions of EDC for extended periods as it is susceptible to hydrolysis.
-
Dissolve the primary amine-containing protein in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
-
Activation of this compound:
-
In a microcentrifuge tube, add the desired amount of this compound from the stock solution.
-
Add EDC to the this compound solution at a molar ratio of 1.5:1 (EDC:PEG-acid).
-
Add NHS to the solution at a molar ratio of 1.5:1 (NHS:PEG-acid).
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Primary Amine:
-
Add the activated Tos-PEG2-NHS ester solution to the protein solution.
-
The pH of the reaction mixture should be between 7.0 and 8.0 for efficient coupling to primary amines.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl per mL of reaction mixture).
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Remove unreacted PEG reagent, quenched crosslinkers, and byproducts by dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF). The choice of method depends on the size and properties of the final conjugate.
-
Protocol 2: Conjugation in Organic Solvent (for Small Molecules)
This protocol is suitable for small molecules soluble in organic solvents.
-
Reagent Preparation:
-
Ensure all glassware is dry.
-
Dissolve this compound in an anhydrous aprotic solvent (e.g., DMF, DCM).
-
Dissolve the primary amine-containing small molecule in the same solvent.
-
-
Activation and Coupling:
-
To the solution of this compound, add EDC (1.5 eq) and NHS (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the primary amine solution to the activated PEG solution. If the amine is in a salt form (e.g., hydrochloride), add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5-2.0 eq) to neutralize the salt.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by preparative HPLC.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the aqueous conjugation of this compound to a primary amine-containing protein.
Figure 2: General workflow for the conjugation of this compound to a protein.
Troubleshooting and Considerations
-
Low Yield:
-
Hydrolysis of Reagents: Ensure EDC and NHS are fresh and handled in a low-moisture environment. Prepare aqueous solutions of EDC immediately before use.
-
Incorrect pH: The activation step is most efficient at pH 4.5-6.0, while the coupling step requires a pH of 7.0-8.5. Ensure proper buffering for each step.
-
Competing Nucleophiles: Avoid buffers containing primary amines (e.g., Tris, glycine) during the coupling reaction as they will compete with the target amine.
-
-
Side Reactions:
-
Excessive EDC can lead to the formation of N-acylurea byproducts. Using NHS or sulfo-NHS minimizes this side reaction.
-
-
Purification:
-
The choice of purification method is critical. For large proteins, dialysis or TFF can efficiently remove small molecule impurities. For smaller peptides or to separate different PEGylated species, chromatographic methods like SEC or ion-exchange chromatography are often necessary.
-
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions of Tos-PEG2-Acid with Proteins
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying, mitigating, and troubleshooting side reactions encountered during the conjugation of Tos-PEG2-acid to proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive target of this compound on a protein?
A1: The primary target for this compound is the ε-amino group of lysine (Lys) residues. The tosyl group is an excellent leaving group, facilitating a nucleophilic substitution reaction with the primary amine of lysine to form a stable secondary amine linkage.
Q2: What are the potential side reactions when using this compound for protein PEGylation?
A2: Side reactions can occur with other nucleophilic amino acid residues on the protein surface. The most common side reactions involve the modification of:
-
Cysteine (Cys): The thiol group of cysteine is a strong nucleophile and can react with the tosyl group to form a stable thioether bond.[1]
-
Histidine (His): The imidazole ring of histidine can be alkylated by tosyl-activated reagents, particularly at lower pH values.[2]
-
Tyrosine (Tyr): The hydroxyl group of tyrosine can also undergo reaction, though it is generally less reactive than amines and thiols.
-
Hydrolysis of this compound: The tosyl group can be hydrolyzed from the PEG reagent in aqueous solutions, rendering it inactive for conjugation. The rate of hydrolysis is dependent on pH and temperature.
Q3: How does pH affect the selectivity of the PEGylation reaction with this compound?
A3: pH is a critical parameter for controlling the selectivity of the PEGylation reaction.
-
Alkaline pH (typically pH > 8): Favors the deprotonation of the lysine ε-amino group (pKa ~10.5), making it more nucleophilic and promoting the desired reaction.
-
Neutral to slightly alkaline pH (pH 7-8): Can lead to a mixture of lysine and cysteine modification, as the thiol group of cysteine (pKa ~8.5) is also reactive in this range.
-
Acidic to neutral pH (pH < 7): Can favor the modification of histidine residues.[2]
Q4: Can this compound crosslink proteins?
A4: this compound is a monofunctional PEGylation reagent, meaning it has only one reactive tosyl group. Therefore, it should not cause protein crosslinking. However, if the starting PEG material contains impurities with two reactive groups (e.g., a di-tosylated PEG), crosslinking can occur.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low PEGylation Efficiency | 1. Hydrolysis of this compound: The reagent may have degraded due to improper storage or prolonged reaction times in aqueous buffer. 2. Suboptimal pH: The reaction pH may not be optimal for the target amino acid (lysine). 3. Protein Concentration Too Low: Insufficient concentration of the protein can slow down the reaction kinetics. 4. Inaccessible Target Residues: The target lysine residues may be buried within the protein structure. | 1. Use fresh or properly stored this compound. Minimize the time the reagent is in aqueous solution before adding it to the protein. 2. Optimize the reaction pH. For lysine targeting, a pH of 8.0-9.0 is generally recommended. Perform small-scale pilot experiments at different pH values. 3. Increase the protein concentration if possible. 4. Consider partial denaturation of the protein to expose more lysine residues, but be cautious as this may affect protein activity. |
| Non-specific PEGylation (Modification of multiple amino acid types) | 1. Inappropriate pH: The reaction pH may be promoting the reactivity of other nucleophilic residues like cysteine or histidine. 2. Presence of Highly Reactive Cysteine Residues: Free thiols are highly nucleophilic and can compete with lysines. | 1. Adjust the pH to be more selective for the desired residue. For lysine, increase the pH. To avoid cysteine reactivity, consider working at a slightly lower pH where the thiol is protonated, though this may also decrease lysine reactivity. 2. If cysteine modification is undesirable, consider temporarily blocking the free thiols with a reversible protecting group prior to PEGylation. |
| Heterogeneous Product Mixture (Multiple PEGylated species) | 1. Multiple Accessible Lysine Residues: Most proteins have multiple surface-exposed lysine residues, leading to a mixture of mono-, di-, and multi-PEGylated products. 2. Positional Isomers: Even with mono-PEGylation, the PEG chain can be attached to different lysine residues, creating a mixture of isomers. | 1. Optimize the molar ratio of this compound to protein. A lower ratio will favor mono-PEGylation. 2. To obtain a more homogeneous product, purification techniques like ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) are necessary to separate the different PEGylated species.[3] |
| Protein Aggregation or Precipitation | 1. Change in Protein Surface Properties: PEGylation can alter the surface charge and hydrophobicity of the protein, leading to aggregation. 2. Use of Organic Co-solvents: Some protocols recommend dissolving the PEG reagent in an organic solvent like DMSO or DMF, which can denature the protein if the final concentration is too high. | 1. Perform PEGylation in a buffer that is known to stabilize the protein. Include excipients like arginine or glycerol if necessary. 2. Keep the concentration of the organic co-solvent to a minimum (typically <10% v/v). Add the PEG reagent solution to the protein solution slowly with gentle mixing. |
Data Presentation
Table 1: Relative Reactivity of Nucleophilic Amino Acid Residues with Electrophiles
| Amino Acid | Nucleophilic Group | pKa of Conjugate Acid | General Reactivity Trend at Physiological pH (~7.4) |
| Cysteine | Thiol (-SH) | ~8.5 | High |
| Histidine | Imidazole | ~6.0 | Moderate |
| Lysine | ε-Amino (-NH₂) | ~10.5 | Low (mostly protonated) |
| N-terminus | α-Amino (-NH₂) | ~7.5-8.0 | Moderate |
| Tyrosine | Phenolic hydroxyl (-OH) | ~10.5 | Low |
Note: This table provides a general trend. The actual reactivity of a specific residue on a protein is highly dependent on its local environment, accessibility, and the specific reaction conditions.
Table 2: Influence of pH on Reaction Rate and Side Reactions
| pH Range | Primary Target | Potential Side Reactions | Hydrolysis of Tosyl Group |
| 5.0 - 6.5 | Histidine | Low level of lysine and N-terminus modification | Slow |
| 6.5 - 7.5 | Cysteine, N-terminus | Lysine, Histidine | Moderate |
| 7.5 - 9.0 | Lysine, N-terminus | Cysteine | Increases with pH |
| > 9.0 | Lysine | Cysteine, Tyrosine | Rapid |
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with this compound
This protocol provides a general starting point. Optimization of buffer composition, pH, molar ratio, and reaction time is crucial for each specific protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate buffer, borate buffer). Avoid buffers containing primary amines like Tris.
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a known concentration (e.g., 1-10 mg/mL) in the chosen reaction buffer at the desired pH (e.g., pH 8.5 for lysine targeting).
-
This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a high concentration (e.g., 100 mg/mL).
-
PEGylation Reaction: a. Calculate the required volume of the this compound solution to achieve the desired molar excess over the protein (e.g., 5 to 20-fold molar excess). b. Slowly add the this compound solution to the protein solution while gently stirring. Ensure the final concentration of the organic solvent is low (e.g., <10% v/v). c. Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 2-24 hours). The optimal time should be determined empirically.
-
Quenching the Reaction: Add the quenching solution to the reaction mixture to consume any unreacted this compound. Incubate for 1-2 hours.
-
Purification: Remove unreacted PEG reagent, quenching agent, and byproducts by dialysis against a suitable storage buffer or by using size-exclusion chromatography (SEC).
-
Analysis: Characterize the PEGylated protein using SDS-PAGE, HPLC (SEC and/or IEX), and mass spectrometry to determine the degree of PEGylation and identify any side products.
Protocol 2: Analysis of PEGylation Products by Mass Spectrometry
Mass spectrometry is a powerful tool to determine the extent of PEGylation and to identify the sites of modification.
Procedure:
-
Intact Mass Analysis: a. Analyze the purified PEGylated protein by ESI-MS or MALDI-TOF MS. b. Compare the mass spectrum of the PEGylated protein with that of the unmodified protein. The mass shift will indicate the number of PEG molecules attached. A heterogeneous mixture will show multiple peaks corresponding to different degrees of PEGylation.
-
Peptide Mapping for Site-Specific Analysis: a. Reduce and alkylate the cysteine residues in the purified PEGylated protein. b. Digest the protein with a specific protease (e.g., trypsin). c. Analyze the resulting peptide mixture by LC-MS/MS. d. Identify the PEGylated peptides by their characteristic mass shift. e. Sequence the PEGylated peptides using MS/MS to pinpoint the exact amino acid residue that has been modified.
Visualizations
Caption: Main reaction of this compound with lysine and potential side reactions.
Caption: Workflow for PEGylation and analysis of side products.
Caption: Decision tree for troubleshooting common PEGylation issues.
References
Technical Support Center: Optimizing Tos-PEG2-acid Conjugation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to optimize the conjugation efficiency of Tos-PEG2-acid via its terminal carboxylic acid group.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive groups? this compound is a bifunctional linker molecule. It contains two primary reactive sites:
-
A terminal carboxylic acid (-COOH) group, which can be conjugated to primary amines on proteins, antibodies, or other molecules using standard carbodiimide chemistry (EDC/NHS).[1]
-
A tosyl (Tos) group, which is an excellent leaving group for nucleophilic substitution reactions with thiols (-SH), amines (-NH2), and hydroxyls (-OH).[1][2]
This guide focuses on the conjugation of the carboxylic acid group.
Q2: What is the fundamental chemistry for conjugating the acid group of this compound? The most common and efficient method is the carbodiimide-mediated coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4] The reaction proceeds in two main steps:
-
Activation: EDC activates the carboxylic acid on the PEG linker to form a highly reactive but unstable O-acylisourea intermediate.
-
Stabilization & Coupling: NHS reacts with the intermediate to form a more stable NHS-ester. This semi-stable ester then efficiently reacts with a primary amine on the target molecule to form a stable amide bond.
Q3: What is the optimal pH for the conjugation reaction? The reaction involves two steps with distinct optimal pH ranges.
-
Carboxyl Activation (Step 1): Most efficient in an acidic environment, typically pH 4.5-6.0 . A common choice is MES buffer.
-
Amine Coupling (Step 2): Most efficient at a physiological to slightly basic pH, typically pH 7.2-8.5 . This ensures the target primary amine is deprotonated and sufficiently nucleophilic. Common buffers include PBS, borate, or bicarbonate buffers.
Q4: Which buffers should I avoid? It is critical to use buffers that do not contain competing functional groups. Avoid buffers with primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate, Citrate) as they will directly interfere with the EDC/NHS chemistry.
Q5: How should I prepare and store the EDC and NHS reagents? Both EDC and NHS are highly sensitive to moisture and will lose activity if not handled properly.
-
Storage: Store reagents desiccated at -20°C.
-
Handling: Before opening, always allow the vials to warm completely to room temperature to prevent condensation from forming inside. Prepare solutions immediately before use and avoid preparing stock solutions for long-term storage.
Troubleshooting Guide
Problem: Low or No Conjugation Yield
This is the most common issue encountered during conjugation. The following table outlines potential causes and their corresponding solutions.
| Possible Cause | Recommended Solution |
| Inactive Reagents | EDC and NHS are moisture-sensitive. Purchase fresh reagents and store them properly in a desiccator at -20°C. Always allow vials to warm to room temperature before opening. Prepare solutions immediately before use. |
| Inappropriate Buffer | Using buffers containing primary amines (Tris, glycine) or carboxylates will quench the reaction. Use a non-competing buffer like MES for the activation step and PBS or borate buffer for the coupling step. |
| Suboptimal pH | The two-step reaction has different pH optima. Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.2-8.5. Verify buffer pH with a calibrated meter. |
| Hydrolysis of Intermediates | The O-acylisourea and NHS-ester intermediates are susceptible to hydrolysis, which increases with pH. Perform the reaction promptly after adding reagents. If using a two-step protocol, add the amine-containing molecule immediately after the activation step or after removing excess EDC/NHS. |
| Incorrect Molar Ratios | An insufficient amount of activating reagents will lead to poor yield. Start with a molar excess of EDC and NHS. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups of this compound. Optimization may be required. |
| Steric Hindrance | The primary amine on the target molecule may be sterically inaccessible. Consider using a PEG linker with a longer spacer arm if the reaction consistently fails. |
| Protein Precipitation | If the reaction pH is close to the isoelectric point (pI) of your protein, it may precipitate. Adjust the pH of the reaction buffer to be at least one unit away from the protein's pI. |
Quantitative Data Summary
Table 1: Recommended pH Ranges for Two-Step Conjugation
| Reaction Step | Optimal pH Range | Recommended Buffer System |
|---|---|---|
| Carboxyl Activation | 4.5 - 6.0 | 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) |
| Amine Coupling | 7.2 - 8.5 | Phosphate-Buffered Saline (PBS), Borate Buffer |
Table 2: Half-life of NHS-Ester Intermediate vs. pH The stability of the amine-reactive NHS-ester is highly dependent on pH. Hydrolysis competes directly with the desired amine reaction.
| pH | Approximate Half-life | Implication |
| 7.0 (at 0°C) | 4-5 hours | Relatively stable, allowing for purification or buffer exchange post-activation. |
| 8.0 (at RT) | ~1 hour | Reaction should proceed promptly. |
| 8.6 (at 4°C) | 10 minutes | At higher pH, the coupling reaction must be very rapid to be efficient. |
| 9.0 (at RT) | ~5-10 minutes | High risk of hydrolysis outcompeting conjugation. |
Key Experimental Protocols
Protocol: Two-Step Conjugation of this compound to an Amine-Containing Protein
This protocol minimizes the risk of protein self-polymerization by activating the linker first before introducing it to the target protein.
Materials:
-
This compound
-
Amine-containing protein (e.g., antibody)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening.
-
Prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 20 mg/mL) in cold Activation Buffer immediately before use.
-
Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10-20 mM).
-
Prepare your protein in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
-
Activation of this compound:
-
In a microfuge tube, combine the this compound solution with EDC and Sulfo-NHS.
-
A recommended starting molar ratio is 1:5:10 (Acid:EDC:Sulfo-NHS). Adjust volumes to achieve a 5-fold molar excess of EDC and a 10-fold molar excess of Sulfo-NHS relative to the amount of this compound.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents (Recommended):
-
To prevent modification of the target protein's carboxyl groups and other side reactions, immediately remove excess EDC and Sulfo-NHS from the activated this compound-NHS ester.
-
Use a desalting column equilibrated with Coupling Buffer (pH 7.4). Follow the manufacturer's instructions for spin or gravity-flow columns.
-
-
Conjugation to Protein:
-
Immediately combine the purified, activated this compound-NHS ester with your protein solution. The optimal molar ratio of linker to protein depends on the desired degree of labeling and must be determined empirically. A starting point is a 10- to 20-fold molar excess of linker over protein.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1M Tris per 1 mL of reaction).
-
Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS-esters.
-
-
Purification of the Final Conjugate:
-
Remove excess, unreacted PEG linker and quenching reagents by performing buffer exchange using a desalting column, dialysis, or size-exclusion chromatography (SEC) appropriate for your protein's size.
-
-
Analysis:
-
Confirm successful conjugation using techniques such as SDS-PAGE (which should show a shift in molecular weight), Mass Spectrometry (MS), or other relevant analytical methods.
-
Visualizations
Caption: EDC/NHS reaction mechanism for conjugating this compound to a primary amine.
Caption: Experimental workflow for a two-step this compound conjugation.
Caption: A logical troubleshooting guide for low conjugation efficiency.
References
Technical Support Center: Stability of Tos-PEG2-acid Linkers in Plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Tos-PEG2-acid linkers, particularly concerning their stability in a plasma environment.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and what are its components?
A1: A this compound linker is a chemical tool used in bioconjugation, often for linking a molecule of interest to a protein or antibody. Its structure consists of three key components:
-
Tosyl (Tos) group: A p-toluenesulfonyl group that is an excellent leaving group in nucleophilic substitution reactions.
-
PEG2: A short polyethylene glycol spacer consisting of two ethylene glycol units. PEG spacers are known to be hydrophilic and can improve the solubility and in vivo stability of the resulting conjugate.[1][2][3]
-
Carboxylic acid (-acid): A terminal functional group that allows for covalent attachment to amine groups on biomolecules, typically through the formation of an amide bond.[4]
Q2: What are the primary factors influencing the stability of linkers in plasma?
A2: The stability of any linker in plasma is a critical factor for the efficacy and safety of bioconjugates like antibody-drug conjugates (ADCs).[5] Key factors include:
-
Linker Chemistry: The intrinsic chemical properties of the linker determine its susceptibility to cleavage.
-
Physiological Environment: Plasma is a complex environment containing water, a variety of nucleophiles (e.g., thiols from albumin), and enzymes (e.g., esterases, proteases) that can potentially degrade the linker.
-
Conjugation Site: The location of the linker on the biomolecule can influence its accessibility to plasma components.
Q3: What are the potential stability concerns for a this compound linker in plasma?
A3: The primary stability concern for a this compound linker lies with the tosyl group. As a highly effective leaving group, it is susceptible to nucleophilic attack. Potential degradation pathways in plasma include:
-
Hydrolysis: Reaction with water in the plasma, leading to the cleavage of the tosylate ester bond.
-
Reaction with Plasma Nucleophiles: Plasma contains proteins with nucleophilic side chains (e.g., cysteine thiols in albumin) that can react with and displace the tosyl group.
-
Enzymatic Cleavage: While less documented for tosyl groups specifically, plasma enzymes are known to cleave various chemical bonds.
Q4: How does the PEG2 spacer influence the stability of the linker?
A4: The polyethylene glycol (PEG) spacer is generally considered to be stable in biological fluids. Its primary roles are to:
-
Increase Hydrophilicity: This can improve the solubility of the conjugate and reduce aggregation.
-
Provide Steric Hindrance: The PEG chain may offer some protection to the tosyl group from nucleophilic attack or enzymatic degradation.
-
Prolong Circulation Half-life: PEGylation is a common strategy to extend the time a bioconjugate remains in circulation.
Troubleshooting Guide
This section provides solutions to common problems researchers may encounter during the experimental evaluation of this compound linker stability in plasma.
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of the conjugated molecule in plasma. | The tosyl group is being cleaved by nucleophiles in the plasma. | 1. Include a control: Run the experiment with the conjugate in a buffer at physiological pH (e.g., PBS) to differentiate between inherent instability and plasma-mediated degradation. 2. Inhibit enzymatic activity: Use plasma that has been treated with protease inhibitors to assess the contribution of enzymatic cleavage. 3. Modify the linker: If instability is confirmed, consider using a more stable linker chemistry for your application. |
| Inconsistent results between experiments. | Variability in plasma batches or experimental conditions. | 1. Use pooled plasma: Utilize pooled plasma from multiple donors to minimize individual variations. 2. Standardize protocols: Ensure consistent incubation times, temperatures (37°C), and sample handling procedures. 3. Check for matrix effects: Plasma components can interfere with analytical methods like LC-MS. Perform spike-in recovery experiments to assess matrix effects. |
| Difficulty in detecting the cleaved tosyl group or its byproducts. | The cleaved products may be unstable, present at low concentrations, or difficult to ionize in MS. | 1. Optimize LC-MS method: Develop a sensitive LC-MS/MS method specifically for the expected cleavage products. 2. Use radiolabeling: If possible, radiolabeling the tosyl group can provide a highly sensitive method for tracking its fate. |
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data specifically on the plasma half-life of the this compound linker. The stability is highly dependent on the nature of the molecule it is conjugated to and the specific experimental conditions. Researchers are encouraged to perform their own in vitro plasma stability studies to determine the half-life for their specific conjugate.
Experimental Protocols
Protocol: In Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of a bioconjugate containing a this compound linker in plasma.
1. Materials:
-
Test conjugate (dissolved in a suitable buffer)
-
Control conjugate (if available, with a more stable linker)
-
Human plasma (or plasma from other species of interest), anticoagulated (e.g., with heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile with an internal standard for LC-MS analysis)
-
96-well plates or microcentrifuge tubes
-
Incubator at 37°C
-
LC-MS system
2. Procedure:
-
Preparation: Thaw the plasma at 37°C and centrifuge to remove any precipitates.
-
Incubation: In a 96-well plate or microcentrifuge tubes, add the test conjugate to pre-warmed plasma to a final concentration of, for example, 1 µM. Also, prepare a control sample by adding the conjugate to PBS.
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing the cold quenching solution to stop the reaction and precipitate plasma proteins.
-
Sample Processing: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for LC-MS analysis to quantify the amount of intact conjugate remaining.
3. Data Analysis:
-
Plot the percentage of the intact conjugate remaining at each time point relative to the 0-hour time point.
-
Calculate the in vitro half-life (t½) of the conjugate in plasma.
Visualizations
To aid in understanding the concepts discussed, the following diagrams have been created using the DOT language.
References
- 1. PEG Linkers - CD BioGlyco [glycoclick.bioglyco.com]
- 2. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 4. Tos-PEG-acid | Acid-PEG-Tos | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Hydrolysis of Tos-PEG2-acid in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolysis of Tos-PEG2-acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
A1: this compound is a bifunctional polyethylene glycol (PEG) linker. It contains two primary reactive groups:
-
A Tosyl group (Tos) , which is a good leaving group and is susceptible to nucleophilic substitution.[1][2]
-
A terminal carboxylic acid group (-COOH) , which can be conjugated to primary amines using standard carbodiimide chemistry (e.g., with EDC or HATU).[1][2]
The PEG spacer in the molecule enhances its water solubility.[1]
Q2: What is the primary stability concern when working with this compound in aqueous solutions?
A2: The primary stability concern is the hydrolysis of the tosyl group. The tosyl group can be displaced by water molecules, especially under certain pH and temperature conditions. The ether linkages in the PEG backbone are generally more stable but can be susceptible to oxidation over long periods or in the presence of oxidizing agents.
Q3: What are the optimal storage conditions for this compound and its aqueous solutions?
A3:
-
Solid this compound: Store desiccated at -20°C to prevent degradation from moisture and temperature. Before use, allow the vial to warm to room temperature before opening to avoid condensation.
-
Stock Solutions: For ease of handling, prepare stock solutions in anhydrous DMSO or DMF. Store these stock solutions at -20°C under an inert gas like argon or nitrogen.
-
Aqueous Solutions: It is generally recommended to prepare aqueous solutions of this compound fresh for each experiment. If short-term storage is necessary, keep the solution on ice or at 4°C. Long-term storage of aqueous solutions is not recommended due to the risk of hydrolysis.
Q4: How does pH affect the hydrolysis of the tosyl group?
Q5: Can I use buffers containing primary amines, like Tris or glycine, with this compound?
A5: No, you should avoid buffers containing primary amines such as Tris or glycine. The tosyl group is reactive towards nucleophiles, and primary amines are strong nucleophiles that will compete with your intended reaction and with hydrolysis, leading to the formation of unintended byproducts. Recommended buffers include phosphate-buffered saline (PBS), MES, or borate buffers.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no reactivity of the tosyl group | The tosyl group may have hydrolyzed due to improper storage or handling of the aqueous solution. | - Prepare fresh aqueous solutions of this compound for each experiment. - Ensure the solid reagent is stored correctly at -20°C and protected from moisture. - Minimize the time the reagent is in an aqueous buffer before use. |
| Inconsistent experimental results | The age and storage of the PEG reagent can affect its chemical properties, leading to variability. Aged PEG solutions can have a lower pH and increased ionic strength. | - Use fresh or properly stored this compound. - Characterize the purity of your reagent if it has been stored for a long time. - Consider sterile filtering PEG solutions for long-term studies to minimize microbial degradation. |
| Formation of unexpected byproducts | The tosyl group may be reacting with nucleophiles present in the reaction mixture, such as primary amine-containing buffers or impurities. | - Use non-amine-containing buffers like PBS, MES, or borate. - Ensure all components of your reaction mixture are of high purity. |
| Precipitation of the reagent in aqueous buffer | While the PEG spacer enhances water solubility, high concentrations may still lead to precipitation, especially at lower temperatures. | - Ensure the concentration is within the solubility limits for your specific buffer system. - Gently warm the solution to aid dissolution, but be mindful that elevated temperatures can accelerate hydrolysis. |
Hydrolysis Stability Data Summary
| Factor | Effect on Stability | Recommendations |
| Temperature | Higher temperatures accelerate hydrolysis and degradation. | Store solutions at low temperatures (e.g., 4°C for short-term, -20°C for long-term stock). Avoid repeated freeze-thaw cycles. |
| pH | Basic conditions can accelerate the hydrolysis of the tosyl group. Acidic conditions can also promote hydrolysis, though the rate may differ. | For reactions involving the tosyl group, consider a slightly acidic to neutral pH to balance reactivity and stability. Buffer choice is critical. |
| Light and Oxygen | Exposure to light and oxygen can lead to the oxidative degradation of the PEG backbone, forming aldehydes and peroxides. | Store solutions protected from light and consider purging containers with an inert gas like argon or nitrogen. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Hydrolysis of this compound
This protocol outlines a general method to evaluate the stability of the tosyl group in an aqueous buffer using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a water-miscible organic solvent like acetonitrile or DMSO.
-
Prepare the desired aqueous buffer (e.g., 100 mM phosphate buffer) at the target pH. Ensure the buffer does not contain any nucleophiles that could react with the tosyl group.
-
-
Initiation of Hydrolysis Study:
-
To initiate the experiment, dilute the this compound stock solution into the aqueous buffer to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
Immediately inject a sample (t=0) into the HPLC to determine the initial purity.
-
-
Incubation:
-
Incubate the solution at a controlled temperature (e.g., room temperature or 37°C).
-
Protect the solution from light.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately analyze the sample by HPLC.
-
-
HPLC Analysis:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution method with mobile phases such as water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
-
Monitor the elution profile using a UV detector (e.g., at 254 nm to detect the tosyl group).
-
The appearance of a new, more polar peak corresponding to the hydrolyzed product (HO-PEG2-acid) and a decrease in the area of the this compound peak will indicate hydrolysis.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point by comparing the peak area to the initial peak area at t=0.
-
Plot the percentage of remaining this compound against time to determine the hydrolysis rate.
-
Visualizations
Caption: Hydrolysis pathway of this compound in an aqueous environment.
Caption: Workflow for assessing the hydrolysis of this compound.
Caption: Troubleshooting decision tree for low reactivity of this compound.
References
Technical Support Center: Preventing Aggregation with Tos-PEG2-acid
<_ _>
This guide provides troubleshooting advice and frequently asked questions for researchers encountering protein aggregation during PEGylation experiments using Tos-PEG2-acid.
Frequently Asked Questions (FAQs)
Q1: What is PEGylation and why is it beneficial?
A1: PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules, most commonly therapeutic proteins.[1][2] This modification can offer several advantages, including enhanced protein solubility and stability, increased resistance to proteolytic degradation, a longer circulation half-life in the body, and reduced immunogenicity.[1][3] While often beneficial, the process itself can sometimes induce aggregation.[4]
Q2: How does this compound work?
A2: this compound is a PEGylation reagent that features a tosyl (Tos) group at one end of a two-unit PEG chain and a carboxylic acid at the other. The tosyl group is an excellent leaving group, making it highly reactive towards nucleophiles like the primary amine groups (e.g., on lysine residues) or thiol groups (on cysteine residues) on a protein's surface. The reaction forms a stable covalent bond, attaching the PEG chain to the protein. The reaction with amines is typically performed at a pH of 8.0 to 9.5.
Q3: What are the common signs of protein aggregation?
A3: Aggregation can manifest in several ways. The most obvious sign is visible precipitation or turbidity in the reaction tube. However, aggregation can also occur on a smaller scale, forming soluble aggregates that are not visible to the naked eye. These can be detected by analytical techniques such as Dynamic Light Scattering (DLS), which will show an increase in the average particle size, or Size Exclusion Chromatography (SEC), which will show the appearance of new peaks at earlier elution times (corresponding to higher molecular weight species).
Q4: What are the primary causes of aggregation during PEGylation?
A4: Several factors during the PEGylation process can disrupt protein stability and lead to aggregation. These include:
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact protein stability. Conditions that favor the PEGylation reaction might unfortunately also be stressful for the protein, exposing hydrophobic patches that lead to aggregation.
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations can promote intermolecular interactions and aggregation.
-
Intermolecular Cross-linking: If the PEG reagent is not purely monofunctional and contains bifunctional impurities (e.g., Tos-PEG2-Tos), it can link multiple protein molecules together, causing aggregation.
-
Reaction Kinetics: A rapid reaction rate can sometimes favor undesirable side reactions, including aggregation.
Troubleshooting Guide
This section addresses specific problems you may encounter and provides a systematic approach to resolving them.
Problem 1: I see visible precipitate after adding this compound.
This indicates severe aggregation. The primary goal is to identify and modify the reaction conditions to maintain protein solubility.
Workflow for Troubleshooting Precipitation:
Caption: A systematic workflow for troubleshooting visible precipitation during PEGylation.
Potential Causes & Solutions:
| Potential Cause | Solution | Rationale |
| Protein concentration is too high. | Decrease the protein concentration. A typical starting range to test is 0.5-5 mg/mL. | Reduces the probability of intermolecular interactions that lead to aggregation. |
| Reaction pH is destabilizing the protein. | Screen a range of pH values. While tosylates react well at pH 8.0-9.5, your protein might be unstable. Test a range from pH 7.0 to 9.0 to find a balance between reaction efficiency and protein stability. | Every protein has a unique pH range for optimal stability. Deviating from this can expose hydrophobic regions, causing aggregation. |
| Reaction temperature is too high. | Perform the reaction at a lower temperature, such as 4°C, instead of room temperature. | This slows down both the PEGylation reaction and the aggregation process, potentially favoring the desired modification. |
| Buffer components are suboptimal. | Introduce stabilizing excipients into the reaction buffer. These can protect the protein from stress. | Additives can stabilize the protein's native conformation and suppress aggregation. |
Table 1: Common Stabilizing Excipients
| Excipient | Typical Concentration | Mechanism |
| Sucrose / Trehalose | 5-10% (w/v) | Acts via preferential exclusion, increasing the thermodynamic stability of the folded state. |
| L-Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions and can increase solubility. |
| Polysorbate 20/80 | 0.01-0.05% (v/v) | Non-ionic surfactant that reduces surface tension and prevents surface-induced aggregation. |
Problem 2: My analytical results (DLS/SEC) show an increase in soluble aggregates.
Even without visible precipitation, the formation of soluble oligomers and higher-order aggregates is a common issue.
Logical Diagram for Investigating Soluble Aggregates:
Caption: Decision tree for troubleshooting the formation of soluble aggregates.
Potential Causes & Solutions:
| Potential Cause | Solution | Rationale |
| PEG:Protein molar ratio is too high. | Optimize the molar excess of this compound. Test a range of ratios (e.g., 5:1, 10:1, 20:1) and analyze the products by SEC to find the ratio that maximizes PEGylation while minimizing aggregation. | A high concentration of the PEG reagent can sometimes promote aggregation, and finding the lowest effective amount is crucial. |
| Reaction rate is too fast. | Add the dissolved this compound stock solution to the protein solution in several small aliquots over a period of time (e.g., 30-60 minutes) with gentle mixing. | A slower, more controlled addition can favor the desired intramolecular modification over intermolecular cross-linking and aggregation. |
| Reagent purity. | Ensure you are using a high-quality, monofunctional this compound with low polydispersity. | The presence of bifunctional impurities (e.g., Tos-PEG2-Tos) is a direct cause of intermolecular cross-linking. |
| General protein instability. | In addition to the solutions in Problem 1, consider that the protein itself may be prone to aggregation. The covalent attachment of PEG can sometimes perturb protein structure. | While PEGylation often stabilizes proteins, the process itself can be destabilizing. Adding stabilizers is key. |
Key Experimental Protocols
Protocol 1: Screening Reaction Conditions
It is highly recommended to perform small-scale screening experiments to identify optimal parameters before proceeding to a larger scale.
-
Prepare Stocks:
-
Protein stock: Prepare your protein in a suitable buffer (e.g., Sodium Phosphate, HEPES) at 2x the highest final concentration you plan to test.
-
This compound stock: Prepare a fresh stock solution (e.g., 100 mg/mL) in the same reaction buffer.
-
-
Set up Screening Matrix: In microcentrifuge tubes or a 96-well plate, set up a series of small-scale reactions (e.g., 50-100 µL).
-
Vary one parameter at a time:
-
pH: Prepare several buffers with different pH values (e.g., 7.0, 7.5, 8.0, 8.5).
-
Protein Concentration: Test a range from 0.5 to 5 mg/mL.
-
PEG:Protein Ratio: Test molar ratios of 5:1, 10:1, and 20:1.
-
-
-
Incubation: Incubate the reactions at the desired temperature (e.g., 4°C or room temperature) for a set time (e.g., 2-4 hours or overnight) with gentle mixing.
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine.
-
Analysis: Analyze each reaction for aggregation using the methods below.
Protocol 2: Characterization of Aggregation by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique that measures the size distribution of particles in a solution. It is excellent for detecting the formation of even small amounts of larger aggregates.
-
Sample Preparation: Centrifuge the reaction sample (e.g., at 10,000 x g for 5 minutes) to remove any large, insoluble aggregates.
-
Measurement:
-
Transfer the supernatant to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters according to the instrument's software (e.g., temperature, solvent viscosity).
-
Acquire data for 10-15 runs.
-
-
Data Analysis:
-
Compare the size distribution of the PEGylated sample to the unreacted protein control.
-
Look for: An increase in the average hydrodynamic radius (Z-average) and the appearance of a second, larger peak in the size distribution, which indicates the presence of aggregates. An increase in the Polydispersity Index (PDI) also suggests a more heterogeneous sample.
-
Protocol 3: Characterization by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic size. It can effectively separate monomeric PEGylated protein from unreacted protein and high molecular weight aggregates.
-
System Setup:
-
Equilibrate an appropriate SEC column (selected based on the size of your protein and its conjugates) with a suitable mobile phase (e.g., phosphate-buffered saline).
-
Ensure a stable baseline on the UV detector (typically monitoring at 280 nm).
-
-
Sample Preparation: Filter the sample through a 0.22 µm syringe filter to remove any large particulates that could clog the column.
-
Injection and Run:
-
Inject a defined amount of your control (unmodified protein) and your PEGylation reaction samples.
-
Run the chromatogram at a constant flow rate.
-
-
Data Analysis:
-
Unmodified Protein: Should show a single, sharp peak at a characteristic elution time.
-
PEGylation Reaction:
-
A successful reaction will show new peaks eluting earlier than the unmodified protein, corresponding to the larger, PEGylated species.
-
Aggregation is indicated by: The appearance of peaks or a shoulder at the very beginning of the chromatogram, often near the void volume of the column. These represent high molecular weight aggregates.
-
Quantify the percentage of aggregate by integrating the peak areas.
-
-
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Tos-PEG2-acid Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Tos-PEG2-acid conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in purifying this compound conjugates?
The primary challenges in purifying this compound conjugates stem from the reaction mixture's heterogeneity. Key difficulties include:
-
Separation from Excess Reagents: Removing unreacted this compound and the unconjugated substrate (e.g., peptide, small molecule).
-
Resolution of Conjugated Species: In instances of multiple reactive sites on the substrate, separating mono-, di-, and multi-PEGylated products can be challenging.
-
Removal of Reaction Byproducts: The conjugation reaction can generate byproducts that require removal to ensure the purity of the final product. A common byproduct is pyridinium chloride if pyridine is used as a base in the tosylation reaction.[1]
-
Product Stability: The tosyl group may have limited stability under certain pH and temperature conditions, potentially leading to degradation of the conjugate during purification.
Q2: Which purification techniques are most effective for this compound conjugates?
High-Performance Liquid Chromatography (HPLC) is the most prevalent and effective technique for purifying PEGylated molecules.[] The two primary modes of HPLC used for this purpose are:
-
Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. It is highly effective for separating the PEGylated conjugate from unreacted, often more polar, starting materials.[]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size in solution (hydrodynamic volume). This method is particularly useful for removing smaller impurities like excess this compound from a much larger conjugated protein.[3]
Q3: How do I choose the right HPLC column for my purification?
For RP-HPLC, a C18 column is a common and effective starting point for the purification of many PEGylated conjugates. C8 columns can also be utilized. The choice of column chemistry will depend on the specific properties of the conjugated molecule.
Q4: My this compound conjugate has poor UV absorbance. What other detection methods can I use?
Since the this compound linker itself does not possess a strong chromophore for UV detection, alternative methods may be necessary, especially if the conjugated molecule also has poor UV absorbance.[4] Recommended universal detection methods include:
-
Evaporative Light Scattering Detector (ELSD)
-
Charged Aerosol Detector (CAD)
-
Refractive Index (RI) Detector: While RI detection is a universal method, it is generally less sensitive than ELSD or CAD and is not compatible with gradient elution.
-
Mass Spectrometry (MS): Provides both detection and mass confirmation of the conjugate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound conjugates.
| Symptom | Potential Cause | Troubleshooting Steps |
| Poor Separation of Conjugate and Unreacted Substrate | Suboptimal HPLC Conditions: Inappropriate mobile phase composition or gradient. | - Optimize Gradient: A shallower gradient around the elution time of the components can improve resolution.- Adjust Mobile Phase: Vary the percentage of the organic solvent (e.g., acetonitrile) and the ion-pairing agent (e.g., trifluoroacetic acid, TFA) to alter selectivity. |
| Inappropriate Column Chemistry: The stationary phase is not providing adequate separation. | - Screen Different Columns: Experiment with different stationary phases (e.g., C8 instead of C18) or columns with different pore sizes. | |
| Low Recovery of Purified Conjugate | Adsorption to the Column: The conjugate may be irreversibly binding to the stationary phase. | - Modify Mobile Phase: Add a small amount of a stronger organic solvent or a different ion-pairing agent to reduce non-specific binding.- Change Column Chemistry: Try a column with a different stationary phase that has lower hydrophobicity. |
| Precipitation on the Column: The conjugate may be precipitating due to the mobile phase composition. | - Check Solubility: Ensure the conjugate is soluble in the mobile phase throughout the gradient. It may be necessary to decrease the initial aqueous concentration. | |
| Product Degradation: The conjugate may be unstable under the purification conditions (e.g., acidic pH from TFA). | - Investigate Stability: Assess the stability of your conjugate at different pH values. Consider using a mobile phase with a different modifier if the tosyl group is being cleaved.- Work Quickly: Minimize the time the conjugate is exposed to harsh conditions. | |
| Broad Peaks in the Chromatogram | Heterogeneity of the PEG linker: Commercial PEGs can have some polydispersity, leading to broader peaks. However, this compound should be a discrete molecule. | - Confirm Reagent Purity: Analyze the starting this compound by HPLC or MS to ensure it is monodisperse. |
| On-Column Degradation: The conjugate may be degrading during the chromatographic run. | - Modify Conditions: As mentioned above, adjust the mobile phase pH or temperature to improve stability. | |
| Poor Mass Transfer Kinetics: Slow interaction with the stationary phase can lead to peak broadening. | - Increase Column Temperature: This can improve peak shape for PEGylated molecules. | |
| Presence of Unexpected Peaks in the Final Product | Reaction Byproducts: The conjugation reaction may have produced side products. | - Optimize Reaction: Adjust stoichiometry, reaction time, or temperature to minimize byproduct formation.- Characterize Impurities: Use LC-MS to identify the unexpected peaks, which can provide insight into the side reactions occurring. |
| Degradation Products: The conjugate or starting materials may have degraded during the reaction or purification. | - Stability Studies: Analyze the stability of all components under the experimental conditions to identify the source of degradation. |
Quantitative Data
The efficiency of purification can be assessed by monitoring the removal of unreacted starting materials and byproducts, as well as the recovery of the desired conjugate. The following table provides representative data for the purification of PEGylated molecules using HPLC. Note that specific values will vary depending on the conjugate and the purification system.
| Purification Method | Analyte | Purity Achieved | Recovery | Key Parameters | Reference |
| Size-Exclusion HPLC | Free PEG in PEG-conjugate sample | >95% | 78-120% (spiked samples) | 20mM HEPES buffer, pH 6.5 | |
| Reversed-Phase HPLC | PEGylated Peptide | >99% | Not Reported | Acetonitrile/Water with 0.1% Formic Acid | |
| HPLC-UV | Ethyl p-toluenesulfonate | N/A (Trace Analysis) | 89-103% | Acetonitrile/Water with 0.1% Phosphoric Acid |
Experimental Protocols
General Protocol for RP-HPLC Purification of a this compound Conjugate
This protocol provides a general starting point. Optimization will be required based on the specific properties of the conjugate.
1. Materials:
-
Crude reaction mixture containing the this compound conjugate.
-
HPLC-grade water.
-
HPLC-grade acetonitrile (ACN).
-
Trifluoroacetic acid (TFA).
-
Reversed-phase HPLC column (e.g., C18, 5 µm particle size, 100 Å pore size).
-
HPLC system with a suitable detector (UV, ELSD, CAD, or MS).
2. Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a suitable solvent (e.g., a small amount of DMF or DMSO, then dilute with Mobile Phase A).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Method:
-
Column: C18 reversed-phase column.
-
Flow Rate: Typically 1 mL/min for an analytical column (e.g., 4.6 mm ID) or scaled up for a preparative column.
-
Detection: As appropriate for the conjugate (e.g., UV at 220 nm and 280 nm if the conjugated molecule has a chromophore, or ELSD/CAD/MS for universal detection).
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B
-
-
Injection Volume: Dependent on the column size and sample concentration.
-
-
Fraction Collection: Collect fractions corresponding to the peak of the desired conjugate.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity.
-
Solvent Removal: Remove the organic solvent from the purified fractions (e.g., by rotary evaporation or lyophilization).
Visualizations
Caption: General workflow for the purification of this compound conjugates.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Tos-PEG2-acid Reaction Kinetics
This guide provides technical support for researchers, scientists, and drug development professionals using Tos-PEG2-acid. It focuses on the critical impact of pH on reaction kinetics, offering troubleshooting advice and detailed protocols to ensure successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting the tosyl group of this compound with a primary amine?
A1: The recommended pH range for reacting the tosyl group with a primary amine (e.g., on a protein or other molecule) is between 8.0 and 9.5.[1] This range provides a good balance between having a sufficiently nucleophilic amine and maintaining the stability of the reagent.
Q2: Why is pH so important for this reaction?
A2: The reaction is a nucleophilic substitution where the amine's lone pair of electrons attacks the carbon atom to which the tosyl group is attached. The pH is critical for two main reasons:
-
Amine Nucleophilicity: A primary amine (R-NH₂) is a potent nucleophile, but its protonated form (R-NH₃⁺), which is prevalent at acidic or neutral pH, is not. The pKa of lysine's epsilon-amino group, a common target, is around 10.5. A basic pH of 8.0-9.5 deprotonates a sufficient portion of the amines, making them available to react.
-
Reagent Stability: At very high pH values (e.g., > 10), the tosyl group and other functional groups can become susceptible to hydrolysis, where water molecules react with and consume the reagent.[2]
Q3: What happens if I run the reaction at a neutral pH (e.g., pH 7.4)?
A3: At pH 7.4, a significant majority of primary amines will be in their protonated (R-NH₃⁺) form, rendering them poor nucleophiles. This will cause the reaction to proceed very slowly, resulting in a low or negligible yield of the desired conjugate.[3]
Q4: What happens if I run the reaction at a very high pH (e.g., pH 11)?
A4: While a high pH will deprotonate the amines and increase their reactivity, it also significantly accelerates the rate of hydrolysis of the tosyl group.[2][4] This competing reaction consumes the this compound before it can react with your target molecule, leading to low yields and the formation of undesired byproducts.
Q5: Can I use Tris buffer for this reaction?
A5: No. You should never use buffers that contain primary amines, such as Tris or glycine. The amine in the buffer will compete with your target molecule for reaction with the this compound, drastically reducing your conjugation efficiency. Recommended buffers include borate, carbonate, or phosphate-buffered saline (PBS).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Incorrect pH: The reaction buffer is too acidic (e.g., pH < 7.5), leaving the target amines protonated and non-nucleophilic. | Verify the pH of your reaction buffer. Adjust to the optimal range of 8.0-9.5 using a non-amine base. Perform small-scale test reactions at different pH values (e.g., 8.0, 8.5, 9.0) to find the ideal condition for your specific molecule. |
| Wrong Buffer Type: The buffer contains primary amines (e.g., Tris, Glycine) that are competing with the target. | Prepare a fresh buffer solution using a non-amine system, such as 50mM Borate or 100mM Carbonate/Bicarbonate buffer. | |
| Reagent Degradation: The this compound was improperly stored or has hydrolyzed due to exposure to moisture or high pH. | Always store the reagent desiccated at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF. | |
| Multiple Products or Smear on Gel/Chromatogram | Reaction pH is too high: A high pH can lead to multi-PEGylation on a single molecule (e.g., a protein with multiple lysines) due to very fast reaction kinetics. | Lower the reaction pH to the lower end of the optimal range (e.g., 8.0-8.2) to slow down the reaction and gain more control. Also, consider reducing the molar excess of the PEG reagent. |
| Side Reactions: Non-specific modifications or aggregation may occur under harsh conditions. | Ensure the reaction time is not excessively long. Once the desired conjugation is achieved (monitored by a suitable analytical method), quench the reaction. | |
| Inconsistent Results Batch-to-Batch | Inaccurate pH Measurement: The pH meter was not properly calibrated, leading to variability in buffer preparation. | Calibrate your pH meter before each use with fresh standards. Ensure the final pH of the reaction mixture (after adding all components) is at the target value. |
| Reagent Stock Degradation: The stock solution of this compound in DMSO/DMF has degraded over time. | Prepare fresh stock solutions for critical experiments. Store stock solutions at -20°C under an inert gas like argon or nitrogen. |
Quantitative Data Summary
While specific kinetic data for this compound is proprietary, the following table illustrates the general relationship between pH, reaction rate, and reagent stability for amine-reactive PEGylation reagents (based on data for PEG-NHS esters, which follow a similar principle). This demonstrates the critical trade-off that must be managed.
| pH | Relative Reaction Rate with Amine | Reagent Hydrolysis Half-life | Outcome |
| 7.4 | Very Slow | > 120 minutes | Inefficient conjugation; reaction may take hours or days to reach completion. |
| 8.5 | Moderate-Fast | ~ 30-60 minutes | Good balance; efficient conjugation with manageable reagent stability. |
| 9.0 | Very Fast | < 9 minutes | Rapid conjugation, but significant reagent loss due to hydrolysis. Reaction must be completed quickly. |
| 10.0 | Extremely Fast | < 1 minute | Hydrolysis dominates; very low yield of desired conjugate is likely. |
Experimental Protocols
Protocol: pH Screening for Protein Conjugation with this compound
This protocol describes a small-scale experiment to determine the optimal pH for conjugating this compound to a target protein.
1. Materials Required:
-
This compound
-
Target protein in a suitable buffer (e.g., PBS)
-
Reaction Buffers (prepared fresh):
-
100 mM Sodium Borate, pH 8.0
-
100 mM Sodium Borate, pH 8.5
-
100 mM Sodium Borate, pH 9.0
-
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Analytical equipment (e.g., SDS-PAGE, HPLC)
2. Procedure:
-
Prepare Protein Solution: Dialyze or buffer-exchange the target protein into PBS (pH 7.4) to remove any amine-containing contaminants. Adjust the protein concentration to a known value (e.g., 2 mg/mL).
-
Prepare PEG Stock Solution: Allow the this compound vial to warm to room temperature. Prepare a 100 mM stock solution by dissolving the required amount in anhydrous DMF or DMSO. Mix until fully dissolved.
-
Set Up Reactions: In separate microcentrifuge tubes, set up the reactions as follows. This example uses a 10-fold molar excess of PEG.
-
Tube 1 (pH 8.0): 50 µL of protein solution + 450 µL of pH 8.0 Borate Buffer.
-
Tube 2 (pH 8.5): 50 µL of protein solution + 450 µL of pH 8.5 Borate Buffer.
-
Tube 3 (pH 9.0): 50 µL of protein solution + 450 µL of pH 9.0 Borate Buffer.
-
-
Initiate Reaction: Calculate the volume of the PEG stock solution needed for a 10-fold molar excess relative to the protein in each tube. Add this volume to each tube and mix gently by pipetting.
-
Incubate: Allow the reactions to proceed at room temperature for 1-2 hours.
-
Quench Reaction: Stop the reaction by adding 50 µL of 1 M Tris-HCl quenching buffer to each tube. The primary amine in Tris will react with any remaining this compound.
-
Analyze Results: Analyze a sample from each reaction tube using SDS-PAGE to visualize the shift in molecular weight of the PEGylated protein. A successful reaction will show a new, higher molecular weight band corresponding to the conjugate. Compare the intensity of the conjugated band across the different pH conditions to determine the optimal pH. For more quantitative analysis, use Size Exclusion HPLC.
Mandatory Visualization
The following diagram illustrates the logical workflow for optimizing the pH of a this compound conjugation reaction.
References
Technical Support Center: Purification of PEGylated Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted Tos-PEG2-acid from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties for purification?
A1: this compound is a heterobifunctional linker containing a tosyl group and a carboxylic acid, connected by a two-unit polyethylene glycol (PEG) spacer. For purification, its key features are:
-
PEG Spacer: The PEG component increases the molecule's hydrophilicity and solubility in water and polar organic solvents.[1][2]
-
Carboxylic Acid: The acidic proton can be removed with a base, forming a charged carboxylate salt that is highly soluble in aqueous solutions. This allows for pH-dependent extraction.
-
Tosyl Group: This group is a good leaving group in nucleophilic substitution reactions. It is relatively non-polar compared to the rest of the molecule.
Q2: What are the most common methods to remove unreacted this compound?
A2: The most common methods for removing unreacted this compound from a reaction mixture are liquid-liquid extraction and flash column chromatography. The choice of method depends on the properties of the desired product and the scale of the reaction.
Q3: How can I monitor the removal of this compound during purification?
A3: The progress of the purification can be monitored using Thin Layer Chromatography (TLC). Staining with iodine can be an effective visualization method for PEG-containing compounds. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis if a suitable method is developed.
Purification Strategy Workflow
The selection of an appropriate purification method is critical for achieving high purity of the final product. The following diagram outlines a decision-making workflow to guide your choice between liquid-liquid extraction and flash column chromatography.
Caption: Decision workflow for selecting a purification method.
Comparison of Purification Methods
| Feature | Liquid-Liquid Extraction | Flash Column Chromatography |
| Principle | Partitioning based on differential solubility in immiscible liquids. For this compound, this is often pH-dependent. | Separation based on differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase. |
| Advantages | - Fast and scalable- Cost-effective- Can handle large volumes | - High resolution and purity achievable- Applicable to a wider range of products |
| Disadvantages | - Potential for emulsion formation- Requires the product to have different solubility from the impurity- May not provide very high purity in a single step | - Can be time-consuming and requires more solvent- PEG compounds can streak on silica, leading to lower yields- Less suitable for very large scale |
| Typical Yield | >90%[3] | Variable, can be lower due to streaking of PEG compounds on silica. |
| Typical Purity | Good to excellent, may require multiple extractions. | Excellent, often >95%. |
Troubleshooting Guides
Liquid-Liquid Extraction
| Issue | Possible Cause | Solution |
| Emulsion Formation | - Vigorous shaking- High concentration of reactants | - Gently invert the separatory funnel instead of vigorous shaking.- Add brine (saturated NaCl solution) to break the emulsion.- Filter the mixture through a pad of Celite. |
| Poor Separation | - Incorrect pH of the aqueous phase- Inappropriate organic solvent | - Ensure the pH of the aqueous phase is sufficiently basic (pH > 8) to deprotonate the carboxylic acid of this compound.- Use a more polar organic solvent if the product has some water solubility, or a less polar one if the product is highly non-polar. |
| Product in Aqueous Layer | The product is also acidic and is being deprotonated. | Consider using a milder base or switch to flash column chromatography. |
Flash Column Chromatography
| Issue | Possible Cause | Solution |
| Streaking of PEG Compound on TLC/Column | PEG compounds have a high affinity for silica gel and can interact strongly, leading to broad peaks. | - Use a more polar eluent system. A gradient of methanol in dichloromethane or a mixture of ethanol/isopropanol in chloroform can be effective.[4]- Add a small amount of a polar modifier like triethylamine to the eluent if the product is basic, or acetic acid if it is acidic, to improve peak shape. |
| Poor Separation of Product and this compound | The polarity of the product and this compound are too similar. | - Use a shallower solvent gradient during elution to improve resolution.- Consider using a different stationary phase, such as reverse-phase silica (C18), if the product is sufficiently non-polar. |
| Low Recovery of Product | The product is irreversibly adsorbed onto the silica gel. | - Pre-treat the silica gel with the eluent before loading the sample.- If the product is highly polar, consider using a different purification method like preparative HPLC. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction
This protocol is suitable when the desired product is soluble in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) and does not contain an acidic functional group.
Materials:
-
Reaction mixture in an organic solvent
-
1 M Sodium Bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of 1 M NaHCO₃ solution.
-
Shake the funnel gently for 1-2 minutes. The basic solution will react with the carboxylic acid of this compound to form the sodium salt, which is soluble in the aqueous layer.
-
Allow the layers to separate. The top layer will be the aqueous phase, and the bottom layer will be the organic phase (this may be reversed depending on the density of the organic solvent).
-
Drain the organic layer into a clean flask.
-
Repeat the extraction of the organic layer with 1 M NaHCO₃ solution two more times to ensure complete removal of the this compound.
-
Wash the organic layer with deionized water to remove any remaining NaHCO₃.
-
Wash the organic layer with brine to remove the bulk of the dissolved water.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
Protocol 2: Flash Column Chromatography
This protocol is recommended when liquid-liquid extraction is not feasible due to the properties of the desired product.
Materials:
-
Silica gel (for flash chromatography)
-
Organic solvents (e.g., dichloromethane, methanol, ethyl acetate, hexanes)
-
Chromatography column
-
Compressed air or pump for flash chromatography
-
Test tubes or vials for fraction collection
-
TLC plates and developing chamber
Procedure:
-
Develop a TLC method: First, determine a suitable eluent system using TLC. A good starting point for PEG-containing compounds is a mixture of a polar solvent (like methanol or ethyl acetate) and a less polar solvent (like dichloromethane or hexanes). The goal is to have the product with an Rf value of approximately 0.2-0.4, and well-separated from the this compound spot.
-
Pack the column: Prepare a slurry of silica gel in the initial, less polar eluent and pack the chromatography column.
-
Load the sample: Dissolve the crude reaction mixture in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed sample to the top of the packed column.
-
Elute the column: Start eluting with the less polar solvent system developed in the TLC analysis.
-
Increase the polarity: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol in dichloromethane) to move the compounds down the column.
-
Collect fractions: Collect fractions and monitor them by TLC to identify which fractions contain the pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
Technical Support Center: Controlling Degree of Labeling with Tos-PEG2-acid
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for controlling the degree of labeling (DoL) when using Tos-PEG2-acid for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reaction mechanism?
A1: this compound is a heterobifunctional crosslinker. It contains two key functional groups:
-
A Tosyl (Tos) group : This is an excellent leaving group that readily reacts with nucleophiles such as primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein), thiols (cysteine), and hydroxyls (serine, threonine) via nucleophilic substitution.[1] This reaction is the primary method for conjugation.
-
A Carboxylic acid group (-COOH) : This group is generally less reactive but can be activated (e.g., using EDC and NHS) to form a stable amide bond with primary amines.[2][3] This provides a secondary conjugation option.
The dual functionality allows for either a one-step conjugation via the tosyl group or a two-step process involving the carboxylic acid.
Caption: Reaction of this compound with a protein's primary amine.
Q2: What are the key factors that influence the degree of labeling (DoL)?
A2: The degree of labeling is a critical parameter determined by several factors. Optimizing these is essential for achieving the desired level of modification.[4][5]
| Factor | Effect on Degree of Labeling (DoL) | Key Considerations |
| Molar Ratio | Increasing the molar excess of this compound to protein generally increases the DoL. | This is the most direct way to control the DoL. Start with a range of ratios (e.g., 5:1, 10:1, 20:1) to find the optimal condition. |
| pH | The reaction with primary amines is pH-dependent. A pH of 7-9 is typically recommended for targeting lysine residues. | The pKa of the N-terminal amine (~7.6) differs from lysine's ε-amino group (~10.5), allowing for some site-selectivity based on pH control. |
| Reaction Time | Longer reaction times generally lead to a higher DoL, until the reagent is consumed or hydrolyzed. | Monitor the reaction over time to determine the optimal endpoint before significant side reactions or aggregation occur. |
| Temperature | Higher temperatures increase the reaction rate, which can lead to a higher DoL in a shorter time. | Start with reactions at 4°C or room temperature. Elevated temperatures can risk protein denaturation. |
| Protein Concentration | Higher protein concentrations can favor the reaction kinetics, potentially increasing the DoL for a given molar ratio. | Be mindful that high concentrations may also increase the risk of aggregation. |
| Buffer Composition | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the protein for the reagent, reducing the DoL. | Use non-amine buffers such as phosphate-buffered saline (PBS), borate, or carbonate buffers. |
Q3: How can I accurately determine the degree of labeling?
A3: Several analytical techniques can be used to characterize the PEGylated conjugate and determine the DoL. The choice of method depends on the available equipment and the properties of the protein and PEG chain.
| Analytical Method | Principle | Advantages | Disadvantages |
| SEC-HPLC | Separates molecules by size. PEGylation increases the hydrodynamic radius, causing an earlier elution time. | Robust, good for monitoring reaction completion and aggregation. | Does not provide precise mass; resolution may be insufficient to separate species with small DoL differences. |
| MALDI-TOF/ESI-MS | Measures the mass-to-charge ratio. The DoL is calculated from the mass shift between native and PEGylated protein. | Provides accurate mass and distribution of PEGylated species. | Can be sensitive to buffers and salts; high PEG heterogeneity can complicate spectra. |
| SDS-PAGE | Separates proteins by molecular weight. PEGylated proteins migrate slower, showing a "smear" or distinct higher MW bands. | Simple, widely available, good for a quick qualitative assessment. | Low resolution, not quantitative. |
| ¹H NMR Spectroscopy | Quantifies the ratio of PEG-specific proton signals to protein-specific proton signals. | Provides a direct and absolute quantification of DoL. | Requires high sample concentration and purity; not suitable for all proteins. |
| HIC | Separates based on hydrophobicity. PEGylation masks hydrophobic patches, reducing retention time. | Can resolve species with different DoL. | Method development can be complex. |
Troubleshooting Guide
Controlling PEGylation can be challenging. Below are common issues, their potential causes, and suggested solutions.
Caption: Troubleshooting logic for common PEGylation issues.
Q4: My reaction shows a low or zero degree of labeling. What went wrong?
A4:
| Potential Cause | Recommended Solution |
|---|---|
| Competing Nucleophiles | Ensure your reaction buffer is free of primary amines. Switch from Tris or glycine to PBS, borate, or carbonate buffer. |
| Suboptimal pH | The target amine may not be sufficiently nucleophilic. Verify the reaction buffer pH is between 7 and 9. |
| Insufficient Molar Ratio | The amount of PEG reagent was too low. Increase the molar excess of this compound in increments (e.g., from 5x to 15x). |
| Reagent Degradation | this compound may have hydrolyzed. Prepare a fresh stock solution in an anhydrous solvent like DMSO or DMF immediately before use. |
Q5: My protein has aggregated after the labeling reaction. How can I prevent this?
A5:
| Potential Cause | Recommended Solution |
|---|---|
| High Degree of Labeling | Over-PEGylation can lead to aggregation. Reduce the molar ratio of this compound, shorten the reaction time, or perform the reaction at a lower temperature (e.g., 4°C). |
| High Protein Concentration | The reaction conditions may be too concentrated. Lower the protein concentration during the labeling reaction. |
| Solvent Effects | If using a high percentage of organic solvent (e.g., DMSO) to dissolve the reagent, it may be denaturing the protein. Keep the final concentration of the organic solvent as low as possible (ideally <10%). |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
This protocol is a starting point and should be optimized for your specific protein and desired DoL.
-
Reagent Preparation :
-
Allow the this compound vial to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 100 mM stock solution of this compound by dissolving it in anhydrous dimethylsulfoxide (DMSO). Prepare this solution fresh for each experiment.
-
-
Protein Preparation :
-
Dialyze or buffer-exchange the protein into an amine-free buffer (e.g., 1x PBS, pH 7.4).
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Labeling Reaction :
-
In a microcentrifuge tube, add the protein solution.
-
Add the calculated volume of the this compound stock solution to achieve the desired molar excess (e.g., start with 10 equivalents).
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.
-
-
Quenching and Purification :
-
(Optional) Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50 mM.
-
Remove unreacted PEG reagent and byproducts by purifying the conjugate using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Caption: General experimental workflow for protein PEGylation.
Protocol 2: DoL Determination using SEC-HPLC
-
System Setup :
-
Equilibrate a size-exclusion column (e.g., MAbPac SEC-1) with a suitable mobile phase (e.g., 150 mM sodium phosphate, pH 7.0).
-
Set the UV detector to monitor at 280 nm for the protein.
-
-
Sample Analysis :
-
Inject a sample of the purified, PEGylated protein conjugate.
-
Inject a sample of the starting, unconjugated protein as a control.
-
-
Data Interpretation :
-
Compare the chromatograms. The PEGylated protein will elute earlier than the unconjugated protein due to its larger size.
-
The appearance of new, earlier-eluting peaks indicates successful PEGylation. The distribution and area of these peaks relative to the unconjugated peak provide a semi-quantitative measure of the DoL and the presence of different PEGylated species. For quantitative analysis, a standard curve or mass spectrometry is required.
-
References
Tos-PEG2-acid reaction time and temperature optimization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Tos-PEG2-acid. Our aim is to help you optimize your reaction conditions and overcome common challenges encountered during the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What are the reactive groups on this compound and what do they react with?
A1: this compound is a heterobifunctional linker with two reactive moieties:
-
Tosyl (Tos) group: This is a good leaving group that reacts with primary amine groups (-NH2) via nucleophilic substitution. This reaction is effective for conjugating the PEG linker to proteins, peptides, or other molecules with available primary amines.
-
Carboxylic acid (-COOH) group: This group can be activated to react with primary amines, forming a stable amide bond. This is typically achieved using carbodiimide chemistry, such as with EDC and NHS.[1][2]
Q2: What is the recommended pH for reacting the tosyl group of this compound with a primary amine?
A2: The reaction of a tosyl-activated PEG with a primary amine is most efficient at a pH range of 8.0 to 9.5.[3]
Q3: What are the general recommendations for reaction time and temperature for the tosyl-amine conjugation?
A3: The optimal reaction time and temperature for tosyl-amine conjugation can vary depending on the specific reactants and desired outcome. Based on related nucleophilic substitution reactions with PEG-tosylates, a range of conditions can be effective. Generally, there is a trade-off between reaction time and temperature. For instance, reactions can be carried out at room temperature for 24 hours.[4] Alternatively, elevated temperatures, such as 45°C, can be used to shorten the reaction time, often to overnight.[5] It is recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific application.
Q4: What are common side reactions to be aware of during the this compound conjugation?
A4: A primary side reaction of concern is the hydrolysis of the tosyl group, which can compete with the desired amine conjugation. This hydrolysis is more likely to occur at a non-optimal pH. Additionally, if reacting with a molecule containing multiple amine groups, there is a possibility of forming secondary or tertiary amine linkages as byproducts.
Q5: What solvents are suitable for this reaction?
A5: Anhydrous dimethylformamide (DMF) is a commonly used solvent for reactions involving PEG-tosylates, particularly when heating is required. Dichloromethane (DCM) is also frequently used, especially for reactions conducted at room temperature. The choice of solvent will depend on the solubility of your target molecule.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound to amine-containing molecules.
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Action |
| Suboptimal pH | Ensure the reaction buffer is within the optimal pH range of 8.0-9.5 for the tosyl-amine reaction. Use non-amine-containing buffers such as borate or carbonate. |
| Inefficient Reaction Conditions | If the reaction at room temperature yields poor results, consider increasing the temperature to around 45°C and allowing the reaction to proceed overnight. Optimization of the molar ratio of this compound to your amine-containing molecule may also be necessary; an excess of the PEG reagent is often used. |
| Moisture in Reaction | Ensure all solvents and reagents are anhydrous, as water can lead to the hydrolysis of the tosyl group. |
| Poor Quality of Reagents | Use high-quality, fresh reagents. This compound should be stored under appropriate conditions (desiccated at -20°C) to prevent degradation. |
Issue 2: Presence of Multiple Products or Impurities
| Potential Cause | Recommended Action |
| Side Reactions | To minimize hydrolysis, maintain the optimal pH and use anhydrous conditions. If multiple PEGylated species are observed, it could be due to reactions with multiple amine sites on your target molecule. Consider adjusting the stoichiometry of the reactants. |
| Unreacted Starting Materials | Incomplete reaction will result in the presence of unreacted this compound and your starting molecule. To drive the reaction to completion, you can try extending the reaction time, increasing the temperature, or increasing the molar excess of the PEG reagent. |
| Impure Starting Materials | Ensure the purity of your starting materials before initiating the conjugation reaction. |
Data Summary
The following tables summarize typical reaction conditions for the activation and conjugation of PEG linkers. While specific data for this compound is limited, the conditions for analogous reactions provide a good starting point for optimization.
Table 1: General Conditions for Tosyl-Amine Conjugation
| Parameter | Recommended Range | Source |
| pH | 8.0 - 9.5 | |
| Temperature | Room Temperature to 45°C | |
| Reaction Time | Overnight to 24 hours | |
| Solvent | Anhydrous DMF or DCM |
Table 2: General Conditions for Carboxylic Acid Activation and Amine Coupling
| Parameter | Activation Step (EDC/NHS) | Coupling Step (to Amine) | Source |
| pH | 4.5 - 7.2 | 7.0 - 8.0 | |
| Temperature | Room Temperature | Room Temperature | |
| Reaction Time | 15 minutes - 1 hour | 2 hours - Overnight | |
| Solvent | Anhydrous DMF or DCM | Aqueous Buffer (e.g., PBS) or Organic Solvent |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to an Amine-Containing Molecule
-
Preparation of Reactants:
-
Dissolve the amine-containing molecule in a suitable anhydrous solvent (e.g., DMF or DCM).
-
Dissolve this compound in the same anhydrous solvent. A 1.5 to 5-fold molar excess of the PEG reagent over the amine-containing molecule is a common starting point.
-
-
Reaction Setup:
-
Add the this compound solution to the solution of the amine-containing molecule.
-
If necessary, adjust the pH of the reaction mixture to between 8.0 and 9.5 using a suitable non-amine base (e.g., triethylamine).
-
-
Reaction Incubation:
-
Stir the reaction mixture at room temperature for 24 hours or at 45°C overnight. Protect the reaction from moisture.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by techniques such as HPLC (Size Exclusion or Reverse Phase) or SDS-PAGE (for protein conjugations).
-
-
Quenching the Reaction (Optional):
-
If desired, the reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris buffer) to consume any unreacted this compound.
-
-
Purification:
-
The PEGylated product can be purified from unreacted reagents and byproducts using methods like size exclusion chromatography, dialysis, or preparative HPLC.
-
Protocol 2: Monitoring PEGylation by HPLC
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. The PEGylated product will have a higher molecular weight than the un-PEGylated starting material and will therefore elute earlier from the column. This allows for the qualitative and quantitative assessment of the reaction's progress.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity. PEGylation increases the hydrophilicity of a molecule, which will typically result in a shorter retention time on a reverse-phase column compared to the un-PEGylated molecule.
Visualizations
References
- 1. broadpharm.com [broadpharm.com]
- 2. axispharm.com [axispharm.com]
- 3. Tosyl PEG, mPEG-Tosylate [nanocs.net]
- 4. Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7601798B2 - Methods of preparing polymers having terminal amine groups using protected amine salts - Google Patents [patents.google.com]
Validation & Comparative
A Head-to-Head Comparison of Tos-PEG2-acid and Maleimide-PEG for Antibody Conjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the development of antibody-drug conjugates (ADCs) and other targeted therapies. The linker's chemical properties dictate the conjugation strategy, the stability of the final product, and ultimately, its therapeutic efficacy. This guide provides an objective comparison of two distinct PEGylated linkers: Tos-PEG2-acid, which primarily targets amine residues, and maleimide-PEG, a widely used thiol-reactive reagent.
This comparison delves into the reaction mechanisms, experimental protocols, and the stability of the resulting conjugates, supported by available data to aid in the selection of the optimal conjugation strategy for your specific application.
At a Glance: Key Performance Indicators
The choice between this compound and maleimide-PEG hinges on the available functional groups on the antibody, the desired homogeneity of the conjugate, and the required stability of the linker in vivo.
| Feature | This compound | Maleimide-PEG |
| Target Residue | Primary amines (e.g., Lysine) | Thiols (e.g., Cysteine) |
| Reaction Type | Nucleophilic Substitution | Michael Addition |
| Bond Formed | Sulfonamide | Thioether (Thiosuccinimide adduct) |
| Optimal pH Range | 8.0 - 9.5[1] | 6.5 - 7.5[2] |
| Reaction Speed | Moderate | Very Fast |
| Conjugate Homogeneity | Potentially Heterogeneous (multiple lysine targets) | High with engineered cysteines, heterogeneous with native disulfides[2] |
| Conjugate Stability | Highly Stable[3] | Susceptible to retro-Michael reaction and thiol exchange[4] |
Reaction Chemistries: Two Distinct Approaches to Conjugation
The fundamental difference between this compound and maleimide-PEG lies in their target amino acid residues and the nature of the covalent bond they form.
This compound Chemistry: This linker utilizes a tosyl group, a good leaving group, for nucleophilic substitution reactions. In the context of antibody conjugation, the primary targets are the abundant surface-exposed lysine residues. The terminal carboxylic acid of this compound can be used for conjugating a payload, typically after activation. The reaction of the tosyl group with the amine of a lysine residue forms a highly stable sulfonamide bond.
Maleimide-PEG Chemistry: This is a well-established method that targets the sulfhydryl groups of cysteine residues. For native antibodies, this often requires the reduction of interchain disulfide bonds, typically in the hinge region, to generate free thiols. The maleimide group then rapidly reacts with these thiols via a Michael addition to form a thioether bond. While this reaction is highly specific and efficient, the resulting thiosuccinimide ring can be susceptible to a retro-Michael reaction, leading to deconjugation.
Visualizing the Conjugation Pathways
To further illustrate the chemical reactions and experimental workflows, the following diagrams are provided.
References
A Comparative Guide to Analytical Methods for Characterizing Tos-PEG2-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of Tos-PEG2-acid conjugates is critical for ensuring the quality, efficacy, and safety of PEGylated therapeutics and other advanced materials. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into their principles, provide detailed experimental protocols, and present a comparative analysis of their performance.
Core Analytical Techniques: A Head-to-Head Comparison
The selection of an analytical method for characterizing this compound conjugates depends on the specific information required, such as purity, molecular weight confirmation, or structural elucidation. Each technique offers distinct advantages and limitations.
| Feature | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Use | Purity assessment and quantification of conjugates and impurities. | Molecular weight determination and confirmation of conjugate identity. | Structural elucidation and confirmation of covalent linkages. |
| Strengths | - High sensitivity for detecting impurities.[] - Excellent for separating complex mixtures. - Can be coupled with various detectors for enhanced selectivity.[] | - Unparalleled accuracy in molecular weight determination.[2] - Provides information on the degree of PEGylation. - Can identify conjugation sites through fragmentation analysis. | - Provides detailed structural information. - Can confirm the presence of both the Tosyl and acid functionalities. - Quantitative NMR (qNMR) can determine absolute purity without a reference standard.[3][4] |
| Weaknesses | - PEG moiety lacks a strong UV chromophore, often requiring alternative detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). - Purity assessment is relative to the total detected components. | - Polydispersity of PEG can complicate spectra. - Ionization efficiency can vary between the conjugate and impurities. | - Lower sensitivity compared to HPLC. - Can be less effective for detecting trace impurities. - Complex spectra may require specialized expertise for interpretation. |
| Typical Purity Determination | >95% (relative peak area) | Not the primary method for purity quantification. | >98% (absolute purity by qNMR) |
Experimental Workflows and Protocols
To achieve reliable and reproducible results, it is essential to follow well-defined experimental protocols. Below are detailed methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for assessing the purity of this compound conjugates. Due to the lack of a strong UV chromophore in the PEG backbone, detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are often preferred.
Experimental Protocol: HPLC-CAD
-
System: Agilent 1260 Infinity II HPLC with a Charged Aerosol Detector.
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
CAD Settings:
-
Evaporation Temperature: 35°C.
-
Nebulizer Gas: Nitrogen at 35 psi.
-
Mass Spectrometry (MS)
Mass spectrometry is the gold standard for confirming the molecular weight of this compound conjugates. Electrospray Ionization (ESI) is a common technique for these molecules.
Experimental Protocol: ESI-MS
-
System: Waters Xevo G2-XS QTof.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Sample Preparation: Dissolve the conjugate in a 1:1 mixture of acetonitrile and water to a final concentration of 10 µM.
-
Infusion Rate: 5 µL/min.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 120°C.
-
Mass Range: m/z 100-1000.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous structural confirmation of the this compound conjugate, allowing for the verification of the tosyl group, the PEG linker, and the carboxylic acid terminus.
Experimental Protocol: ¹H NMR
-
Spectrometer: Bruker Avance III HD 400 MHz.
-
Sample Preparation: Dissolve 5-10 mg of the conjugate in 0.6 mL of Deuterated Chloroform (CDCl₃).
-
Experiment: ¹H NMR.
-
Number of Scans: 16.
-
Data Processing: Fourier transformation and baseline correction. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).
Alternative and Complementary Techniques
While HPLC, MS, and NMR are the primary methods, other techniques can provide valuable complementary information.
-
Gel Permeation Chromatography (GPC): This technique separates molecules based on their size in solution and is particularly useful for assessing the polydispersity of PEG-containing molecules.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to confirm the presence of key functional groups, such as the sulfonyl group of the tosylate and the carbonyl group of the carboxylic acid.
Conclusion
A multi-faceted analytical approach is crucial for the comprehensive characterization of this compound conjugates. HPLC, particularly with detectors like CAD or ELSD, is indispensable for purity assessment. Mass spectrometry provides definitive molecular weight confirmation, while NMR spectroscopy is unparalleled for structural elucidation. For the highest level of confidence in the quality of this compound conjugates, a combination of these orthogonal techniques is highly recommended. This integrated approach ensures a thorough understanding of the conjugate's identity, purity, and structural integrity, which is paramount for its successful application in research and drug development.
References
A Researcher's Guide to Peptide Quantification: Comparing Tos-PEG2-acid Labeling with Established Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals navigating the intricate world of quantitative proteomics, the choice of labeling reagent is a pivotal decision that profoundly impacts experimental outcomes. This guide offers an objective comparison of peptide labeling using a polyethylene glycol (PEG)-based reagent, conceptually represented by Tos-PEG2-acid, against well-established alternatives: isobaric tags (TMT and iTRAQ) and metabolic labeling (SILAC). By providing a comprehensive overview of their performance characteristics, supported by generalized experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to make informed decisions for their quantitative mass spectrometry experiments.
At a Glance: Comparing Key Performance Metrics
The selection of an appropriate labeling strategy hinges on a multitude of factors, including the nature of the sample, the desired level of multiplexing, and the required analytical depth. The following table summarizes the key characteristics of a hypothetical this compound label alongside its established counterparts.
| Feature | This compound (Hypothetical) | Tandem Mass Tags (TMT) | Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) |
| Target Moiety | Primary amines (N-terminus and Lysine side chains) | Primary amines (N-terminus and Lysine side chains)[1] | Primary amines (N-terminus and Lysine side chains)[1] | In vivo incorporation into all newly synthesized proteins[2] |
| Labeling Principle | Chemical (Isotopic or mass-based) | Chemical (Isobaric)[1] | Chemical (Isobaric)[1] | Metabolic |
| Multiplexing Capacity | Dependent on isotopic variations | Up to 18-plex with TMTpro | 4-plex and 8-plex | Typically 2-plex or 3-plex |
| Quantification Level | MS1 (precursor ion intensity) | MS2/MS3 (reporter ion intensity) | MS2 (reporter ion intensity) | MS1 (precursor ion intensity) |
| Pros | Potentially improved peptide solubility. | High multiplexing capability, suitable for large-scale studies. | Well-established with extensive literature. | High accuracy and precision, labels proteins in their native state. |
| Cons | Potential for increased sample complexity at MS1 level, polydispersity of PEG could be a challenge. | Susceptible to ratio compression, requires sophisticated MS instrumentation. | Lower multiplexing than TMT, also prone to ratio compression. | Limited to cell culture experiments, not applicable to tissues or clinical samples. |
Delving Deeper: A Head-to-Head Comparison
This compound: The Solubility Enhancer
While specific quantitative data for this compound is not widely published, we can infer its properties based on the known characteristics of PEGylation in proteomics. PEGylation, the covalent attachment of polyethylene glycol, is primarily employed to enhance the solubility and stability of peptides and proteins. In a quantitative proteomics context, a this compound label would likely be an isotopic label, where different isotopic compositions of the PEG linker would create mass differences at the MS1 level for relative quantification.
Advantages:
-
Improved Peptide Solubility: The hydrophilic nature of the PEG chain could improve the solubility of hydrophobic peptides, potentially leading to better chromatographic performance and increased identification rates.
-
Reduced Sample Loss: By minimizing non-specific binding to surfaces, PEGylation can potentially reduce sample loss during preparation.
Challenges:
-
MS1 Level Complexity: Quantification at the MS1 level with multiple isotopic labels can lead to complex spectra, especially with high sample complexity.
-
Polydispersity: Commercial PEG reagents can be polydisperse, meaning they consist of a mixture of molecules with varying chain lengths. This heterogeneity can complicate data analysis and potentially interfere with accurate quantification.
TMT and iTRAQ: The High-Throughput Isobaric Titans
Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are the dominant forces in high-throughput quantitative proteomics. These isobaric tagging reagents covalently label peptides at the N-terminus and lysine residues. Peptides labeled with different isobaric tags from different samples have the same mass and co-elute during liquid chromatography. Upon fragmentation in the mass spectrometer, reporter ions with different masses are generated, and their relative intensities are used for quantification.
Advantages:
-
High Multiplexing: TMTpro reagents allow for the simultaneous analysis of up to 18 samples, significantly increasing throughput.
-
Reduced MS1 Complexity: As all labeled peptides are isobaric, the complexity of the MS1 spectrum is reduced compared to isotopic labeling methods.
Challenges:
-
Ratio Compression: A known limitation of isobaric tagging is ratio compression, where the quantitative ratios can be distorted due to the co-isolation of interfering ions.
-
Instrumentation Requirements: Accurate quantification with isobaric tags often requires high-resolution mass spectrometers with sophisticated fragmentation capabilities (e.g., HCD or ETD).
SILAC: The Gold Standard for Accuracy
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling technique that provides high accuracy and precision in quantitative proteomics. In SILAC, cells are cultured in media containing either normal ("light") or stable isotope-labeled ("heavy") essential amino acids (e.g., arginine and lysine). This leads to the in vivo incorporation of the labeled amino acids into all newly synthesized proteins. After cell lysis, the "light" and "heavy" samples are mixed, and the relative protein abundance is determined by comparing the signal intensities of the peptide pairs in the MS1 scan.
Advantages:
-
High Accuracy and Precision: Since the labeling is introduced at the very beginning of the experimental workflow, it accounts for variations in sample preparation.
-
In Vivo Labeling: Proteins are labeled in their native state within the cell, avoiding potential artifacts from chemical labeling.
Challenges:
-
Limited to Cell Culture: SILAC is primarily applicable to cell culture experiments and cannot be used for tissues or clinical samples.
-
Lower Throughput: The multiplexing capacity of SILAC is typically limited to two or three samples.
Experimental Protocols
To facilitate the practical application of these labeling strategies, detailed experimental workflows are provided below.
General Peptide Preparation Workflow (Bottom-Up Proteomics)
Caption: General workflow for bottom-up proteomics experiments.
Detailed Protocol: Isobaric Labeling (TMT/iTRAQ)
-
Protein Extraction and Digestion:
-
Extract proteins from cells or tissues using a suitable lysis buffer.
-
Determine protein concentration using a standard protein assay.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides using trypsin overnight at 37°C.
-
-
Peptide Labeling:
-
Resuspend dried peptides in the labeling buffer provided with the TMT or iTRAQ kit.
-
Add the respective isobaric labeling reagent to each sample and incubate at room temperature.
-
Quench the labeling reaction with hydroxylamine.
-
-
Sample Pooling and Cleanup:
-
Combine the labeled samples in a 1:1 ratio.
-
Desalt the pooled sample using a C18 solid-phase extraction (SPE) cartridge.
-
Dry the sample in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Analyze the sample using a high-resolution mass spectrometer capable of MS/MS or MS3 fragmentation for accurate reporter ion quantification.
-
Detailed Protocol: SILAC
-
Cell Culture and Labeling:
-
Culture cells in SILAC-specific media containing either "light" (e.g., 12C6-Arg, 12C6-Lys) or "heavy" (e.g., 13C6-Arg, 13C6-Lys) amino acids for at least five cell divisions to ensure complete incorporation.
-
-
Sample Harvesting and Mixing:
-
Harvest "light" and "heavy" labeled cells separately.
-
Lyse the cells and determine protein concentration.
-
Mix equal amounts of protein from the "light" and "heavy" samples.
-
-
Protein Digestion and Cleanup:
-
Perform in-solution or in-gel digestion of the mixed protein sample with trypsin.
-
Desalt the resulting peptides using a C18 SPE cartridge.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
Quantify the relative abundance of proteins by comparing the peak intensities of the "light" and "heavy" peptide pairs in the MS1 spectra.
-
Visualizing the Workflows
Isobaric Tagging Workflow
Caption: Workflow for isobaric tagging (TMT/iTRAQ) experiments.
SILAC Workflow
Caption: Workflow for SILAC-based quantitative proteomics.
References
A Comparative Guide to Characterizing Tos-PEG2-acid Conjugation Sites on Proteins
For researchers and drug development professionals, understanding the precise location of conjugation sites is critical for ensuring the homogeneity, stability, and efficacy of protein therapeutics. This guide provides a comparative overview of methodologies for identifying the amino acid residues on a protein where Tos-PEG2-acid has been conjugated. We present detailed experimental protocols, performance comparisons, and supporting data to assist in selecting the most appropriate characterization strategy.
Introduction to this compound Conjugation
This compound is a chemical modification reagent used to covalently attach a short, hydrophilic polyethylene glycol (PEG) linker to a protein. The "Tos" group (tosyl) is an excellent leaving group, making the reagent highly reactive towards nucleophilic side chains of amino acids.[1] The primary targets for this alkylation reaction are the epsilon-amino group of lysine residues and the alpha-amino group of the protein's N-terminus. Conjugation to cysteine or other nucleophilic residues may also occur. Characterizing the exact site(s) of this modification is a crucial step in the development of PEGylated proteins.[2][3]
Primary Method: Bottom-Up Proteomics using Mass Spectrometry
The gold standard for identifying and mapping protein modification sites is tandem mass spectrometry (MS/MS) in a "bottom-up" proteomics workflow.[4][5] This high-resolution approach can pinpoint the exact modified amino acid. The general workflow involves enzymatically digesting the conjugated protein into smaller peptides, separating these peptides, and then analyzing them by MS/MS to determine their sequence and identify the mass shift corresponding to the this compound modification.
Experimental Workflow
The process begins with the protein of interest, which is conjugated with this compound. This modified protein is then subjected to proteolytic digestion. The resulting peptide mixture, containing both modified and unmodified peptides, is separated by liquid chromatography and analyzed by tandem mass spectrometry. The data is then processed using specialized software to identify the peptides and locate the modification site.
Detailed Experimental Protocol
1. In-Solution Proteolytic Digestion
-
Denaturation, Reduction, and Alkylation:
-
Dissolve ~50 µg of the this compound conjugated protein in 50 µL of a denaturing buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0).
-
Add dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Cool the sample to room temperature. Add iodoacetamide (IAA) to a final concentration of 15 mM and incubate in the dark for 30 minutes to alkylate cysteine residues.
-
-
Digestion:
-
Dilute the solution 4-fold with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to 2 M.
-
Add a protease, such as Trypsin Gold (Mass Spectrometry Grade), at a 1:50 enzyme-to-protein ratio (w/w).
-
Incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
2. Peptide Desalting
-
Clean up the peptide mixture using a C18 ZipTip or spin column to remove salts and detergents that can interfere with mass spectrometry analysis.
3. LC-MS/MS Analysis
-
Chromatography: Separate the peptides on a reverse-phase HPLC column (e.g., C18) using a gradient of acetonitrile in 0.1% formic acid.
-
Mass Spectrometry:
-
Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where a full MS scan (MS1) is followed by MS/MS scans of the most abundant peptide ions.
-
During MS/MS, peptides are fragmented using methods like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
4. Data Analysis
-
Use a database search engine (e.g., Mascot, SEQUEST, MaxQuant, MetaMorpheus) to match the experimental MS/MS spectra against a protein database containing the sequence of the target protein.
-
Specify the mass of the this compound modification (minus the leaving group and plus any adducts, which for alkylation by this compound would be a mass addition from the PEG2-acid moiety) as a variable modification on potential target residues (e.g., Lysine). The mass of the PEG2-acid moiety (C5H8O3) is 116.05 Da. The final mass shift on the amino acid after conjugation will be this value.
-
The software will identify peptides and pinpoint the location of this mass shift, thereby identifying the conjugation site. Visualization tools like PTMVision can aid in interpreting the results.
Alternative and Complementary Methods
While mass spectrometry is the most powerful tool for de novo identification, other techniques can be used for confirmation or in specific contexts.
Method 2: Edman Degradation
Edman degradation is a classic protein sequencing technique that sequentially removes and identifies amino acids from the N-terminus of a protein or peptide.
-
Applicability: If conjugation occurs at the N-terminus, the Edman reaction will be blocked, indicating modification at that site. To identify internal lysine conjugation sites, the protein must first be digested into peptides and the specific modified peptide isolated. The sequence of the isolated peptide can then be determined. A blank cycle during the sequencing run at the position of a lysine residue would indicate that it is modified and thus cannot be derivatized and cleaved.
-
Limitations: This method is low-throughput, not suitable for complex mixtures, and is generally limited to sequencing fewer than 30-50 residues. It is primarily used for confirming a specific, known N-terminal modification.
Method 3: Site-Directed Mutagenesis
Site-directed mutagenesis is not a discovery tool but a powerful method to confirm the functional role of a specific conjugation site identified by other means, such as mass spectrometry.
-
Applicability: By mutating a suspected amino acid target (e.g., Lysine to Arginine), researchers can prevent conjugation at that site. The mutated protein is then subjected to the conjugation reaction. A subsequent analysis (e.g., by mass spectrometry or functional assay) can confirm if the modification at that site was successfully knocked out.
-
Limitations: This approach is labor-intensive, requires genetic manipulation of the protein expression system, and can only be used to investigate predefined sites. It cannot be used to discover unknown conjugation locations.
Performance Comparison of Characterization Methods
The choice of method depends on the specific research question, available instrumentation, and whether the goal is discovery or confirmation.
| Feature | Mass Spectrometry (Bottom-Up) | Edman Degradation | Site-Directed Mutagenesis |
| Primary Use | Discovery & Characterization | N-terminal sequence validation | Confirmation & Functional Analysis |
| Resolution | Single amino acid | Single amino acid | Indirect (site-specific) |
| Sensitivity | High (femtomole to picomole) | Moderate (picomole) | N/A (requires protein expression) |
| Throughput | High | Low | Very Low |
| Sample Requirement | Low (micrograms) | Low (micrograms) | High (requires purified protein) |
| Information Provided | All modification sites, relative abundance | N-terminal status, sequence of pure peptides | Role of a specific residue in conjugation |
| Key Advantage | Unbiased, comprehensive site identification | Direct N-terminal confirmation | Provides functional evidence |
| Key Limitation | Requires complex instrumentation and data analysis | Blocked by N-terminal modifications, low throughput | Not a discovery tool, labor-intensive |
Conclusion
For a comprehensive and unbiased characterization of this compound conjugation sites, mass spectrometry-based bottom-up proteomics is the superior method. It provides high-resolution, high-throughput identification of all modification sites in a single set of experiments. Edman degradation serves as a complementary technique for N-terminal analysis, while site-directed mutagenesis is invaluable for validating the functional importance of an identified conjugation site. By combining these approaches, researchers can achieve a thorough understanding of their PEGylated protein, ensuring product quality and consistency for therapeutic applications.
References
- 1. PEG Tosylate | BroadPharm [broadpharm.com]
- 2. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 3. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Top 5 Advantages of Tandem Mass Spectrometry in Peptide Sequence Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
Performance of Tos-PEG2-acid in Different Buffer Conditions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tos-PEG2-acid's performance in various buffer systems, offering insights into its stability, reactivity, and solubility. The information herein is intended to assist researchers in selecting optimal conditions for their specific applications, such as bioconjugation and surface modification. While direct experimental data for this compound is limited in publicly available literature, this guide synthesizes information from related compounds and established chemical principles to provide a robust performance overview.
Introduction to this compound
This compound is a heterobifunctional crosslinker featuring a tosyl (tosylate) group at one end and a carboxylic acid at the other, connected by a two-unit polyethylene glycol (PEG) spacer. The tosyl group serves as an excellent leaving group, making it highly reactive towards nucleophiles such as primary amines, thiols, and hydroxyl groups. The carboxylic acid can be activated (e.g., using EDC/NHS) to react with primary amines, forming stable amide bonds. The hydrophilic PEG spacer enhances solubility in aqueous media, a critical attribute for biological applications.
Comparative Performance Data
The following tables summarize the expected performance of this compound in common buffer systems. The data is estimated based on the known chemistry of p-toluenesulfonates and short-chain PEG-carboxylic acids.
Stability: Hydrolysis Half-life
The primary degradation pathway for this compound in aqueous buffers is the hydrolysis of the tosyl ester. This rate is highly dependent on pH.
Table 1: Estimated Hydrolysis Half-life (t½) of this compound in Various Buffers at 25°C
| Buffer System (50 mM) | pH | Estimated Half-life (hours) | Notes |
| Phosphate Buffer | 5.0 | > 100 | Relatively stable at acidic to neutral pH. |
| Phosphate Buffer | 7.4 | ~ 48 | Moderate hydrolysis at physiological pH. |
| Borate Buffer | 8.5 | ~ 12 | Increased hydrolysis rate in basic conditions. |
| Carbonate Buffer | 9.5 | ~ 2 | Rapid hydrolysis in highly alkaline conditions. |
Disclaimer: The half-life values are estimations based on the general behavior of aryl sulfonates and may vary depending on the specific buffer composition and ionic strength.
Reactivity with Primary Amines
The reaction of the tosyl group with primary amines (aminolysis) is competitive with hydrolysis. The rate of aminolysis is influenced by the nucleophilicity of the amine and the pH of the reaction buffer.
Table 2: Estimated Relative Reaction Rate of this compound with a Model Primary Amine (e.g., Glycine) in Various Buffers at 25°C
| Buffer System (50 mM) | pH | Estimated Relative Reaction Rate | Rationale |
| Phosphate Buffer | 7.4 | Moderate | At physiological pH, a good balance between amine nucleophilicity and reagent stability is achieved. |
| Borate Buffer | 8.5 | High | Higher pH increases the concentration of the deprotonated, more nucleophilic amine, leading to a faster reaction. |
| Carbonate Buffer | 9.5 | Very High | The reaction is fastest at higher pH, but the competing hydrolysis reaction is also significant. |
Note: The use of amine-containing buffers such as Tris is not recommended as they will compete with the target molecule for reaction with the tosyl group.
Solubility
The solubility of this compound is generally good in aqueous buffers due to the hydrophilic PEG spacer and the carboxylic acid group.
Table 3: Estimated Solubility of this compound in Common Buffers at 25°C
| Buffer System (50 mM) | pH | Estimated Solubility (mg/mL) | Notes |
| Phosphate Buffer | 5.0 | > 50 | The carboxylic acid is protonated, but the PEG chain ensures good solubility. |
| Phosphate Buffer | 7.4 | > 100 | The deprotonated carboxylate enhances aqueous solubility. |
| Borate Buffer | 8.5 | > 100 | High solubility is maintained in basic conditions. |
Note: Solubility can be affected by high salt concentrations (salting-out effect).
Comparison with Alternative Amine-Reactive Reagents
This compound offers a distinct reactivity profile compared to more common amine-reactive reagents like N-hydroxysuccinimide (NHS) esters.
Table 4: Comparative Performance of this compound vs. NHS-ester-PEG2-acid
| Feature | This compound | NHS-ester-PEG2-acid |
| Reaction pH | Optimal at pH 8.0-9.5 | Optimal at pH 7.0-8.5 |
| Stability in Aqueous Buffer | More stable at neutral pH | Less stable, with a half-life of a few hours at pH 7.[1] |
| Reactivity | Reacts with amines, thiols, and hydroxyls | Primarily reacts with primary amines. |
| Byproducts | p-toluenesulfonate | N-hydroxysuccinimide |
| Key Advantage | Higher stability at neutral pH allows for more controlled reactions. | Faster reaction rates with amines at physiological pH. |
Experimental Protocols
Protocol for Determining the Hydrolytic Stability of this compound
This protocol outlines a method to determine the hydrolysis rate of this compound in a given buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Buffers of interest (e.g., 50 mM Phosphate, 50 mM Borate) at various pH values
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
HPLC system with a C18 column and UV detector (monitoring at ~220 nm or 260 nm for the tosyl group)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in a water-miscible organic solvent like acetonitrile.
-
Initiate the hydrolysis reaction by diluting the stock solution into the desired buffer at a known temperature (e.g., 25°C) to a final concentration of ~1 mg/mL.
-
Immediately inject a t=0 sample into the HPLC.
-
Collect time points by injecting samples at regular intervals (e.g., every hour for the first 8 hours, then at 24 and 48 hours).
-
HPLC analysis: Use a gradient elution method (e.g., 5-95% ACN in water with 0.1% TFA) to separate the intact this compound from its hydrolysis product (p-toluenesulfonic acid).
-
Data analysis: Plot the peak area of the intact this compound against time. Fit the data to a first-order decay curve to determine the rate constant (k) and the half-life (t½ = 0.693/k).
Protocol for Assessing the Reactivity of this compound with a Model Amine
This protocol uses Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction of this compound with a model amine like glycine.
Materials:
-
This compound
-
Glycine
-
Deuterated buffer (e.g., phosphate buffer in D₂O) at the desired pH
-
NMR spectrometer
Procedure:
-
Prepare a solution of glycine in the deuterated buffer.
-
Acquire a baseline ¹H NMR spectrum of the glycine solution.
-
Dissolve this compound in a small amount of deuterated solvent and add it to the glycine solution in the NMR tube.
-
Immediately start acquiring a series of ¹H NMR spectra at regular time intervals.
-
Monitor the reaction by observing the disappearance of the signals corresponding to the tosyl group protons and the appearance of new signals corresponding to the PEGylated glycine product.
-
Data analysis: Integrate the characteristic peaks of the reactant and product at each time point. Plot the concentration of the product over time to determine the initial reaction rate.
Visualizations
Caption: Reaction mechanism of this compound with a primary amine.
Caption: General experimental workflow for kinetic analysis.
Caption: Decision tree for optimal buffer selection.
References
A Comparative Analysis of Tosyl-PEG Stability Versus Other Common PEG Linkers
For researchers, scientists, and drug development professionals, the choice of a linker for polyethylene glycol (PEG) conjugation is critical to the efficacy and stability of bioconjugates, affecting everything from therapeutic half-life to target specificity. This guide provides a comparative analysis of the stability of tosyl-activated PEG (Tosyl-PEG) against other widely used PEG linkers, including mesylate-PEG, N-hydroxysuccinimide (NHS)-ester PEG, and maleimide-PEG. The comparison is supported by available experimental data and detailed methodologies for assessing linker stability.
Overview of PEG Linker Chemistry
PEG linkers are used to covalently attach PEG chains to biomolecules such as proteins, peptides, and antibodies. The stability of the bond formed between the PEG linker and the biomolecule is paramount and is largely dictated by the chemistry of the reactive group at the end of the PEG chain. This guide focuses on the hydrolytic stability of the functional group on the PEG linker itself, which is a key factor in its reactivity and storage.
-
Tosyl-PEG and Mesylate-PEG : These are sulfonate esters of PEG. The tosyl (toluenesulfonyl) and mesyl (methanesulfonyl) groups are excellent leaving groups, making them highly reactive towards nucleophiles like primary amines and thiols. This reaction forms stable carbon-nitrogen or carbon-sulfur bonds.[1][]
-
NHS-ester PEG : This linker reacts with primary amines to form a stable amide bond.[3][4] Its stability is highly dependent on pH, with hydrolysis being a competing reaction, especially in basic conditions.[3]
-
Maleimide-PEG : This linker is specifically reactive towards thiol groups (e.g., from cysteine residues), forming a stable thioether bond. However, the resulting conjugate can be susceptible to degradation through a retro-Michael reaction, particularly in the presence of other thiols.
Comparative Stability Data
The following table summarizes the stability characteristics of Tosyl-PEG and other common PEG linkers based on available data. Direct quantitative, side-by-side comparisons under identical conditions are scarce in the literature; therefore, the data is compiled from various sources.
| Linker Type | Reactive Towards | Resulting Bond | Stability Characteristics | Quantitative Data (Half-life) |
| Tosyl-PEG | Amines, Thiols | C-N, C-S | Generally considered stable with the tosyl group being an excellent leaving group for nucleophilic substitution. | Not available in searched literature. |
| Mesylate-PEG | Amines, Thiols | C-N, C-S | Highly reactive, but noted to be less stable than Tosyl-PEG. | Not available in searched literature. |
| NHS-ester PEG | Primary Amines | Amide | Stability is pH-dependent; susceptible to hydrolysis at higher pH. | > 120 min at pH 7.4 < 9 min at pH 9.0 |
| Maleimide-PEG | Thiols | Thioether | The thioether bond is stable, but the conjugate can undergo a retro-Michael reaction, especially in the presence of competing thiols like glutathione. | ~70% conjugation retained after 7 days in 1 mM glutathione. |
| Mono-sulfone-PEG | Thiols | Thioether | More stable alternative to maleimide-PEG; resistant to deconjugation. | > 95% conjugation retained after 7 days in 1 mM glutathione. |
Experimental Protocols
Protocol for Assessing Hydrolytic Stability of PEG Linkers via HPLC
This protocol provides a general method for comparing the hydrolytic stability of different PEG linkers in aqueous solutions at various pH values. The rate of degradation is monitored by the disappearance of the parent PEG linker peak and the appearance of degradation products using High-Performance Liquid Chromatography (HPLC).
Materials:
-
PEG linkers (Tosyl-PEG, Mesylate-PEG, NHS-ester PEG, etc.)
-
Buffers of varying pH (e.g., 0.1 M phosphate buffer for pH 7.4, 0.1 M borate buffer for pH 9.0)
-
HPLC system with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or UV detector if the linker has a chromophore)
-
C18 reverse-phase HPLC column
-
Mobile phases (e.g., water and acetonitrile with a modifier like formic acid)
-
Quenching solution (e.g., a solution of a primary amine like Tris to react with any remaining active linker)
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of each PEG linker in an appropriate organic solvent (e.g., DMSO or DMF).
-
For each linker, prepare test solutions by diluting the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
-
Incubation:
-
Incubate the test solutions at a controlled temperature (e.g., 25°C or 37°C).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw an aliquot from each test solution.
-
Immediately quench the reaction by adding the quenching solution to the aliquot. This stops further degradation.
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Elute the components using a suitable gradient of the mobile phases.
-
Monitor the chromatogram for the peak corresponding to the intact PEG linker and any degradation product peaks.
-
-
Data Analysis:
-
Integrate the peak area of the intact PEG linker at each time point.
-
Plot the natural logarithm of the peak area of the intact linker versus time.
-
The slope of this plot will be the negative of the degradation rate constant (k).
-
Calculate the half-life (t½) of the linker at each pH using the formula: t½ = 0.693 / k.
-
Visualizations
Chemical Structures and Reaction Pathways
The following diagram illustrates the general structures of the discussed PEG linkers and their reaction with a generic nucleophile (Nu-), as well as the primary degradation pathway (hydrolysis).
Caption: Reaction and degradation pathways of common PEG linkers.
Experimental Workflow for Stability Assessment
The following flowchart outlines the key steps in the experimental protocol for assessing and comparing the stability of different PEG linkers.
Caption: Workflow for assessing PEG linker stability.
Conclusion
References
Evaluating the Efficacy of Tos-PEG2-Acid Linked ADCs: A Comparative Guide
In the rapidly advancing field of Antibody-Drug Conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success. Its design dictates the stability, pharmacokinetics (PK), and drug-release mechanism of the entire construct. This guide provides a comparative analysis of ADCs featuring a Tos-PEG2-acid linker, benchmarking its theoretical advantages and performance against other common linker strategies, supported by available experimental data for analogous PEGylated systems.
Introduction to the this compound Linker
The this compound linker is a non-cleavable linker that incorporates a short, discrete polyethylene glycol (PEG) spacer. Its structure consists of three key components:
-
Tosyl (Tos) Group: A tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution. This end of the linker is designed to react with nucleophiles such as amines, thiols, or hydroxyls on the cytotoxic payload, forming a stable covalent bond.
-
PEG2 Spacer: A two-unit polyethylene glycol chain imparts hydrophilicity to the linker. This is a crucial feature, as many potent cytotoxic payloads are hydrophobic. The PEG spacer helps to improve the solubility of the final ADC, reduce aggregation, and can lead to an improved pharmacokinetic profile.[][2]
-
Carboxylic Acid (-acid): This functional group provides the attachment point to the antibody. It is typically activated (e.g., as an NHS-ester) to react with primary amines, such as the side chains of lysine residues on the antibody surface, forming a stable amide bond.
The resulting linkage is non-cleavable, meaning the payload is released only after the complete lysosomal degradation of the antibody following internalization into the target cancer cell.[3] This can lead to a more favorable tolerability profile by minimizing premature drug release in systemic circulation.[4]
Comparative Performance of PEG Linkers in ADCs
While direct, head-to-head efficacy data for the this compound linker is not extensively available in published literature, we can infer its likely performance by examining studies on other PEG-based linkers. The inclusion of PEG is known to significantly influence ADC properties.
Table 1: Impact of PEGylation on ADC Pharmacokinetics (PK)
| Linker Type | Key Structural Feature | Effect on PK | Rationale |
| Conventional Non-PEG | e.g., SMCC (hydrophobic) | Shorter half-life, faster clearance | Hydrophobicity can lead to faster clearance and aggregation. |
| Linear PEG Linker | e.g., Linear 24-unit PEG | Slower clearance, increased exposure (AUC)[5] | The hydrophilic PEG chain creates a protective shield, improving solubility and stability. |
| Pendant/Branched PEG | e.g., Two pendant 12-unit PEG chains | Slower clearance than linear PEG | Pendant configuration provides a more effective hydrophilic shield around the payload. |
| Parallel PEG | PEG unit in parallel orientation to the drug | Considerably slower clearance and greater exposure | This specific spatial arrangement further enhances the protective hydrophilic properties. |
Table 2: Impact of PEG Linker Length on ADC In Vitro Cytotoxicity
| Conjugate (Affibody-Based) | PEG Linker Length | Relative In Vitro Cytotoxicity Reduction | Reference |
| HM | No PEG linker | None | |
| HP4KM | 4 kDa PEG | 4.5-fold reduction | |
| HP10KM | 10 kDa PEG | 22-fold reduction |
Note: This data is from a study on affibody-drug conjugates, which are smaller than full monoclonal antibody ADCs, but the trend highlights a potential trade-off where longer PEG chains, while improving PK, may reduce immediate in vitro potency due to steric hindrance.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of ADCs. Below are representative protocols that can be adapted for the creation and testing of a this compound linked ADC.
Protocol 1: Synthesis of a this compound Linked ADC
This protocol outlines a two-step lysine conjugation strategy.
Part A: Activation of Payload with this compound
-
Reaction Setup: Dissolve the cytotoxic payload (containing a nucleophilic group like -NH2 or -OH) and a 1.5 molar excess of this compound in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Coupling: Add a suitable coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Incubation: Stir the reaction mixture under an inert atmosphere (argon or nitrogen) at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress using LC-MS to confirm the formation of the payload-linker conjugate.
-
Purification: Once complete, purify the payload-linker conjugate using reverse-phase HPLC.
Part B: Conjugation to Antibody
-
Antibody Preparation: Prepare the antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4).
-
Linker-Payload Activation: Activate the carboxylic acid group of the purified payload-linker conjugate. Dissolve it in anhydrous DMF and add EDC and NHS to form an NHS-ester. React for 15 minutes at room temperature.
-
Conjugation: Slowly add the activated payload-linker-NHS ester solution to the antibody solution with gentle stirring. A typical molar excess of linker-payload to antibody is 5-10 fold. The final concentration of the organic co-solvent should be kept below 10% (v/v) to prevent antibody denaturation.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding an excess of a primary amine-containing buffer, such as Tris or glycine.
-
Purification: Purify the final ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other impurities.
-
Characterization: Characterize the purified ADC by UV-Vis spectroscopy (to determine Drug-to-Antibody Ratio, DAR), SEC (for aggregation), and LC-MS (for identity confirmation).
Protocol 2: In Vitro Cytotoxicity Assay
-
Cell Culture: Plate target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and relevant controls (e.g., unconjugated antibody, free payload) in cell culture medium.
-
Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Measure cell viability using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay.
-
Data Analysis: Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Visualizing ADC Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological and chemical processes.
Conclusion
The this compound linker represents a promising, albeit not widely documented, option for the development of non-cleavable ADCs. Its integrated PEG spacer is expected to confer significant advantages in terms of hydrophilicity, stability, and pharmacokinetics, which often translates to enhanced in vivo efficacy. However, the optimal length and configuration of the PEG moiety must be carefully considered, as excessive PEGylation can potentially decrease in vitro potency. While this guide provides a framework based on analogous PEG-linker systems, further empirical studies are required to fully elucidate the specific efficacy and therapeutic window of ADCs utilizing the this compound linker compared to other established linker technologies.
References
In Vivo Stability of Tos-PEG2-Acid Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of a drug conjugate is a critical determinant of its therapeutic efficacy and safety profile. This guide provides a comparative analysis of the in vivo stability of conjugates utilizing a Tos-PEG2-acid linker, a non-cleavable hydrophilic spacer, against other commonly used linker technologies. The information presented herein is supported by established principles of linker chemistry and preclinical data on analogous non-cleavable linkers.
Superior Stability Profile of Non-Cleavable Linkers
This compound belongs to the category of non-cleavable linkers. Unlike cleavable linkers that are designed to release their payload in response to specific physiological triggers (e.g., pH, enzymes), non-cleavable linkers rely on the complete lysosomal degradation of the antibody-drug conjugate (ADC) within the target cell to liberate the active drug.[1][2] This fundamental difference in the release mechanism endows conjugates with non-cleavable linkers, such as this compound, with significantly higher plasma stability.[2]
The enhanced stability of non-cleavable linkers translates to a longer circulation half-life and a reduced potential for premature drug release in the systemic circulation.[3] This, in turn, can lead to a wider therapeutic window by minimizing off-target toxicities.[2]
Comparative Overview of Linker Technologies
The choice of linker is a pivotal aspect of ADC design, directly influencing its pharmacokinetic properties and overall performance. A comparison between non-cleavable linkers like this compound and various cleavable linkers is summarized below.
| Linker Category | Linker Example(s) | Release Mechanism | In Vivo Stability | Key Advantages | Potential Considerations |
| Non-Cleavable | This compound , SMCC | Lysosomal degradation of the antibody | High | - Minimized off-target toxicity- Longer plasma half-life- Favorable safety profile | - No bystander effect- Efficacy dependent on target internalization and lysosomal trafficking |
| Cleavable (pH-sensitive) | Hydrazones | Acidic environment of endosomes/lysosomes | Moderate | - Targeted release in acidic tumor microenvironment | - Potential for premature release in plasma |
| Cleavable (Enzyme-sensitive) | Valine-Citrulline (VC) | Cathepsin B in lysosomes | Moderate to High | - Efficient intracellular drug release- Potential for bystander effect | - Susceptibility to cleavage by extracellular proteases |
| Cleavable (Redox-sensitive) | Disulfides | High glutathione concentration in the cytoplasm | Moderate | - Intracellular-specific release | - Potential for instability in the reducing environment of plasma |
Experimental Protocols for In Vivo Stability Assessment
The in vivo stability of an ADC is experimentally determined by measuring the amount of intact conjugate and the level of free payload in circulation over time. The following are generalized protocols for these assessments.
Quantification of Intact ADC in Plasma using ELISA
This method quantifies the concentration of the antibody-drug conjugate that remains intact in plasma samples.
-
Animal Dosing: The ADC is administered to a suitable animal model (e.g., mice or rats) via intravenous injection.
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours) post-administration. Plasma is then isolated by centrifugation.
-
ELISA Procedure:
-
A 96-well plate is coated with an antigen that specifically binds to the antibody component of the ADC.
-
After blocking non-specific binding sites, the plasma samples are added to the wells, allowing the intact ADC to bind to the coated antigen.
-
A detection antibody that recognizes the drug payload is then added. This antibody will only bind to ADCs that have retained their payload.
-
An enzyme-conjugated secondary antibody and a chromogenic substrate are used to generate a signal, which is proportional to the amount of intact ADC.
-
-
Data Analysis: The concentration of the intact ADC in the plasma samples is determined by comparing the signal to a standard curve.
Quantification of Free Payload in Plasma using LC-MS/MS
This method measures the amount of cytotoxic drug that has been prematurely released from the ADC into the bloodstream.
-
Animal Dosing and Sample Collection: Follow the same procedure as for the ELISA-based method.
-
Sample Preparation:
-
Proteins in the plasma samples, including the ADC, are precipitated using an organic solvent like acetonitrile.
-
The samples are centrifuged, and the supernatant, which contains the small-molecule free payload, is collected.
-
-
LC-MS/MS Analysis:
-
The supernatant is injected into a liquid chromatography system to separate the free payload from other components.
-
The separated payload is then introduced into a tandem mass spectrometer for highly sensitive and specific quantification.
-
-
Data Analysis: The concentration of the free payload is determined by comparing the signal to a standard curve generated with known concentrations of the drug.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vivo stability of an antibody-drug conjugate.
Caption: Workflow for assessing the in vivo stability of ADCs.
Signaling Pathways and Mechanism of Action
The this compound linker itself does not directly participate in or modulate any signaling pathways. Its primary role is to stably connect the cytotoxic payload to the antibody. The biological activity of the conjugate is dictated by the antibody's targeting of a specific cell surface antigen and the subsequent intracellular release of the payload upon lysosomal degradation.
The mechanism of action for an ADC with a non-cleavable linker like this compound is depicted below.
Caption: Mechanism of action for an ADC with a non-cleavable linker.
References
A Comparative Guide to the NMR Analysis of Tos-PEG2-acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Tos-PEG2-acid and its key derivatives. Understanding the NMR characteristics of these molecules is crucial for confirming their successful synthesis, assessing purity, and elucidating their structures in various applications, including bioconjugation, drug delivery, and materials science. This document presents quantitative NMR data in a clear, tabular format, details the experimental protocols for acquiring such data, and includes visualizations to illustrate key processes.
Comparative NMR Data
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound and several of its common derivatives. These values are compiled from various sources and are reported in parts per million (ppm) relative to a standard reference. The exact chemical shifts can vary slightly depending on the solvent, concentration, and instrument used.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound Name | Tosyl Group (Ar-H ) | Tosyl Group (-CH₂-O-Ts) | PEG Backbone (-O-CH₂-CH₂-O-) | Methylene adjacent to Acid (-CH₂-COOH) | Other characteristic peaks | Solvent |
| This compound | 7.80 (d), 7.49 (d) | 4.15 (t) | 3.6-3.7 (m) | 2.62 (t) | 2.45 (s, Ar-CH ₃) | CDCl₃ |
| Amine-PEG2-acid | - | - | 3.5-3.7 (m) | 2.45 (t) | 2.95 (t, -CH₂-NH₂) | D₂O |
| Azide-PEG2-acid | - | - | 3.6-3.7 (m) | 2.50 (t) | 3.39 (t, -CH₂-N₃)[1] | CDCl₃ |
| Alkyne-PEG2-acid (propargyl ester) | 7.80 (d), 7.49 (d) | 4.15 (t) | 3.6-3.7 (m) | - | 4.68 (s, -C≡C-CH ₂-), 2.41 (s, -C≡CH ) | CDCl₃ |
| NHS-ester-PEG2-Tos | 7.80 (d), 7.49 (d) | 4.16 (t) | 3.7-3.8 (m) | 2.90 (t) | 2.84 (s, NHS protons) | CDCl₃ |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound Name | Tosyl Group (Ar -C) | Tosyl Group (-C H₂-O-Ts) | PEG Backbone (-O-C H₂-C H₂-O-) | Carbonyl (-C OOH) | Other characteristic peaks | Solvent |
| This compound | 144.8, 133.0, 129.9, 128.0 | 69.2 | 70.5, 68.7 | 175.8 | 21.7 (Ar-C H₃) | CDCl₃ |
| Amine-PEG2-acid | - | - | 70.3, 69.8 | 179.5 | 40.2 (-C H₂-NH₂) | D₂O |
| Azide-PEG2-acid | - | - | 70.7, 70.1 | 172.5 | 50.7 (-C H₂-N₃)[1] | CDCl₃ |
| Alkyne-PEG2-acid (propargyl ester) | 144.8, 133.0, 129.9, 128.0 | 69.2 | 70.5, 68.7 | 170.1 | 77.4 (-C ≡CH), 75.2 (-C≡C H), 52.3 (-C≡C-C H₂-) | CDCl₃ |
| NHS-ester-PEG2-Tos | 144.9, 132.9, 130.0, 128.0 | 68.9 | 70.3, 68.5 | 168.9 | 170.5 (NHS C =O), 25.6 (NHS -C H₂-) | CDCl₃ |
Experimental Protocols
Accurate and reproducible NMR data are contingent on standardized experimental procedures. Below are detailed protocols for the ¹H and ¹³C NMR analysis of this compound and its derivatives.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the analyte (this compound or its derivative) into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is commonly used for many PEG derivatives due to its good dissolving power. For more polar or ionic derivatives, deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) may be more appropriate. The choice of solvent can influence chemical shifts.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the analyte.
-
Internal Standard (Optional but Recommended): Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to provide a reference peak at 0 ppm.
-
Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Capping: Securely cap the NMR tube.
NMR Data Acquisition
-
Instrument: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher for better signal dispersion.
-
Tuning and Shimming: Tune the probe to the appropriate nucleus (¹H or ¹³C) and shim the magnetic field to achieve optimal resolution and line shape.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 10-12 ppm to cover the expected range of proton signals.
-
Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between scans.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and improve sensitivity.
-
Spectral Width: Set a spectral width of approximately 200-220 ppm.
-
Number of Scans: A larger number of scans (typically 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the chemical shift of the internal standard (TMS or TSP) to 0 ppm. If no internal standard is used, the residual solvent peak can be used as a secondary reference.
-
Integration: Integrate the area under each peak to determine the relative number of protons or carbons.
-
Peak Picking: Identify and label the chemical shift of each peak.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of this compound and its derivatives.
Logical Relationship of Derivatives
This diagram shows the synthetic relationship between this compound and some of its common derivatives.
References
Safety Operating Guide
Personal protective equipment for handling Tos-PEG2-acid
Personal Protective Equipment (PPE) Requirements
When handling Tos-PEG2-acid, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The required PPE is designed to protect against potential splashes, inhalation of dust or aerosols, and skin contact.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles that comply with ANSI Z87.1 standards should be worn at all times. If there is a significant splash risk, a full-face shield should be used in conjunction with goggles.[1] |
| Hand Protection | Chemically compatible gloves, such as nitrile gloves, should be worn.[2] It is crucial to check the glove manufacturer's specifications for compatibility with the chemicals being used. |
| Body Protection | A full-length, chemical-resistant laboratory coat is required to protect against skin contact.[2] For procedures with a higher risk of splashes, a chemical-resistant apron may be necessary. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[3] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator may be required.[4] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound during a typical laboratory workflow, from preparation to temporary storage of waste.
1. Preparation and Pre-Handling:
- Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered.
- Verify that an eyewash station and safety shower are accessible and in good working order.
- Assemble all necessary equipment and reagents.
- Put on all required PPE as specified in the table above.
2. Handling the Compound:
- Carefully weigh the required amount of this compound in the fume hood. Avoid creating dust.
- If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
- Keep the container with this compound closed when not in use.
3. During the Reaction:
- Conduct all reactions involving this compound within the chemical fume hood.
- The tosyl group is a good leaving group, making the compound reactive with nucleophiles such as amines, hydroxyls, and thiols.
- Be aware that tosylates can be potent alkylating agents and are potentially carcinogenic.
4. Post-Reaction and Cleanup:
- Upon completion of the experiment, quench any unreacted this compound using a suitable method as determined by the specific reaction chemistry.
- Clean all glassware and equipment thoroughly.
- Wipe down the work surface in the fume hood with an appropriate solvent.
5. Waste Disposal:
- All waste materials, including unused this compound, contaminated consumables (e.g., gloves, paper towels), and reaction byproducts, must be disposed of as hazardous waste.
- Segregate waste into appropriate, clearly labeled containers for organic, halogenated, and solid waste as per your institution's guidelines.
- Do not dispose of any materials down the drain.
Logical Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical to ensure environmental safety and regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound should be considered hazardous waste. This includes:
-
Excess or unreacted this compound.
-
Contaminated PPE (gloves, etc.).
-
Used consumables (pipette tips, weighing paper).
-
Solvents and solutions containing the compound.
-
-
Waste Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers. The labels should accurately reflect the contents, including the full chemical name.
-
Disposal Route: Follow your institution's and local regulations for the disposal of chemical waste. Typically, this involves collection by a certified hazardous waste disposal company. Do not pour any waste containing this compound down the drain or dispose of it in regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
